Technical Documentation Center

3-Oxododecanoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Oxododecanoate

Core Science & Biosynthesis

Foundational

3-Oxododecanoate: Metabolic Hub & Virulence Precursor

The following technical guide details the biological role of 3-Oxododecanoate, specifically within the context of Pseudomonas aeruginosa fatty acid synthesis and quorum sensing. An In-Depth Technical Guide for Drug Disco...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological role of 3-Oxododecanoate, specifically within the context of Pseudomonas aeruginosa fatty acid synthesis and quorum sensing.

An In-Depth Technical Guide for Drug Discovery & Microbiology

Executive Summary

3-Oxododecanoate (3-oxo-C12) is a critical twelve-carbon intermediate positioned at the intersection of essential metabolic flux (Type II Fatty Acid Synthesis) and bacterial virulence signaling (Quorum Sensing). Unlike simple metabolic byproducts, this molecule serves as a "checkpoint" metabolite in Pseudomonas aeruginosa. It exists primarily as a thioester bound to Acyl Carrier Protein (3-oxododecanoyl-ACP).

Its biological significance is dual-fold:

  • Anabolic: It is an elongation intermediate required for the synthesis of long-chain membrane fatty acids (e.g., vaccenic acid).

  • Signaling: It acts as the obligate substrate for the LasI synthase, which converts it into N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), the master regulator of the las quorum sensing system.

This guide dissects the enzymatic pathways governing its formation, its diversion into virulence signaling, and validated protocols for its detection in drug development workflows.

Part 1: The Biochemical Engine (FAS II Pathway)

In P. aeruginosa, the synthesis of 3-oxododecanoate does not follow the canonical E. coli model entirely. The initiation step is distinct, utilizing FabY rather than FabH, a critical nuance for inhibitor design.

The Elongation Cycle

Fatty acid synthesis (FAS II) proceeds via discrete enzymes.[1][2] 3-Oxododecanoyl-ACP is formed during the elongation of a C10 intermediate.

  • Initiation: FabY (β-ketoacyl synthase KASI/II domain) condenses Acetyl-CoA with Malonyl-ACP to initiate the cycle.[1] Note: P. aeruginosa lacks a functional FabH ortholog for this step.[3]

  • Elongation to C12: The condensation of Decanoyl-ACP (C10) with Malonyl-ACP (C3) is catalyzed primarily by FabB (β-ketoacyl-ACP synthase I).

    • Reaction: Decanoyl-ACP + Malonyl-ACP

      
      3-Oxododecanoyl-ACP  + CO
      
      
      
      + ACP.
    • Enzyme Specificity: While FabF (KAS II) can catalyze elongation, FabB is essential for unsaturated fatty acid synthesis and efficiently handles medium-chain intermediates like C10-C12.

Metabolic Fate

Once formed, 3-Oxododecanoyl-ACP faces a bifurcation point:

  • Reduction (Growth): The keto group is reduced by FabG (NADPH-dependent 3-ketoacyl-ACP reductase) to 3-hydroxydodecanoyl-ACP, continuing the cycle toward membrane lipids.

  • Signaling (Virulence): The intermediate is intercepted by LasI for quorum sensing (see Part 2).

Pathway Visualization

The following diagram illustrates the specific flux in P. aeruginosa, highlighting the FabY initiation and the LasI branch point.

FAS_Pathway AcetylCoA Acetyl-CoA FabY FabY (Initiation) AcetylCoA->FabY MalonylACP Malonyl-ACP MalonylACP->FabY FabB FabB (Elongation) MalonylACP->FabB DecanoylACP Decanoyl-ACP (C10) FabY->DecanoylACP Multiple Cycles DecanoylACP->FabB OxoC12ACP 3-Oxododecanoyl-ACP (The Hub) FabB->OxoC12ACP Condensation FabG FabG (Reductase) OxoC12ACP->FabG Reduction (FAS II) LasI LasI (Synthase) OxoC12ACP->LasI Interception HydroxylC12 3-OH-Dodecanoyl-ACP FabG->HydroxylC12 Membrane Phospholipids Membrane Phospholipids HydroxylC12->Membrane Phospholipids AHL 3-oxo-C12-HSL (Virulence Signal) LasI->AHL Lactonization SAM S-Adenosylmethionine SAM->LasI

Caption: Metabolic bifurcation of 3-Oxododecanoyl-ACP in P. aeruginosa. Note the diversion from membrane synthesis (FabG) to virulence signaling (LasI).

Part 2: The Virulence Shunt (Quorum Sensing)

The conversion of 3-oxododecanoyl-ACP to 3-oxo-C12-HSL is the committed step in activating the las quorum sensing system.

The LasI Mechanism

LasI is an N-acyl-homoserine lactone synthase.[2] It does not use CoA-activated fatty acids; it specifically recognizes the ACP-bound thioester.

  • Substrate: 3-Oxododecanoyl-ACP + S-Adenosylmethionine (SAM).

  • Reaction: LasI catalyzes the nucleophilic attack of the SAM amine group on the thioester carbonyl of 3-oxododecanoyl-ACP. This is followed by lactonization and the release of methylthioadenosine (MTA) and holo-ACP.

  • Significance: By using the ACP intermediate, LasI directly couples virulence factor production to the metabolic state of the cell (fatty acid abundance).

Biological Impact of the Product (3-oxo-C12-HSL)

Once synthesized and secreted, 3-oxo-C12-HSL functions as a potent autoinducer:

  • Bacterial Regulation: Binds to the LasR transcription factor to drive the expression of elastase (lasB), exotoxin A, and alkaline protease.

  • Host Modulation: Unlike shorter AHLs, the C12 lipophilic tail allows it to penetrate mammalian cell membranes, triggering apoptosis in macrophages and neutrophils and modulating NF-

    
    B signaling pathways.
    

Part 3: Technical Workflow (Detection & Quantification)

For drug development focusing on anti-virulence (e.g., LasI inhibitors), accurate quantification of the downstream product (3-oxo-C12-HSL) is the gold standard.

Experimental Protocol: LC-MS/MS Quantification

Objective: Quantify 3-oxo-C12-HSL from P. aeruginosa culture supernatant.

Reagents:

  • Extraction Solvent: Ethyl Acetate (acidified with 0.1% Acetic Acid).[2]

  • Internal Standard (IS): Deuterated

    
    -hexanoyl-L-homoserine lactone (C6-HSL-d3) or 
    
    
    
    -decanyl-d21-HSL.
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Step-by-Step Methodology:

  • Sample Preparation:

    • Centrifuge bacterial culture (10,000 x g, 10 min, 4°C) to remove cells.

    • Transfer 1.0 mL of supernatant to a glass vial.

    • Add Internal Standard (final conc. 50 nM).

  • Liquid-Liquid Extraction (LLE):

    • Add 2.0 mL acidified Ethyl Acetate. Vortex vigorously for 2 minutes.

    • Centrifuge (2,000 x g, 5 min) to separate phases.

    • Collect the upper organic phase.[2] Repeat extraction once.

    • Combine organic fractions and evaporate to dryness under N

      
       stream.
      
    • Reconstitute in 100

      
      L of 50:50 (v/v) Acetonitrile:Water.
      
  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8

      
      m).
      
    • Flow Rate: 0.4 mL/min.[2]

    • Gradient: 5% B (0-1 min)

      
       95% B (1-8 min) 
      
      
      
      Hold (8-10 min).
    • Ionization: ESI Positive Mode.

Data Presentation: MRM Transitions

AnalytePrecursor Ion (

)
Product Ion 1 (Quantifier)Product Ion 2 (Qualifier)Retention Time (approx)
3-oxo-C12-HSL 298.4 102.1 (Lactone Ring)197.2 (Acyl Chain)8.4 min
IS (C6-HSL-d3) 203.3102.1-5.3 min

Note: The transition 298.4


 102.1 is characteristic of the homoserine lactone head group, while 197.2 confirms the specific 3-oxododecanoyl chain length.

Part 4: Drug Development Implications

Targeting the 3-oxododecanoate node offers a strategy to disarm bacteria without killing them (anti-virulence), potentially reducing resistance selection pressure.

Target Selection: FabY vs. LasI
  • FabY Inhibition: Disrupts the initiation of all fatty acid synthesis. This is bacteriostatic/bactericidal.

    • Risk: High selection pressure for resistance.[2]

  • LasI Inhibition: Blocks the conversion of 3-oxododecanoyl-ACP to 3-oxo-C12-HSL. The bacteria survive but cannot coordinate biofilm formation or secrete virulence factors.

    • Advantage:[4] Lower resistance pressure; preserves the microbiome (LasI is specific to Gram-negatives like Pseudomonas).

Screening Assay Logic

To screen for LasI inhibitors, use a "reporter strain" assay coupled with the LC-MS protocol above.

  • Incubate P. aeruginosa with candidate molecule.

  • Monitor Growth (OD600): If growth is inhibited, the molecule targets FAS II (e.g., FabB/FabY) or other essential pathways.

  • Monitor 3-oxo-C12-HSL (LC-MS): If growth is normal but HSL levels drop, the molecule specifically targets LasI or the supply of 3-oxododecanoyl-ACP.

References

  • Yuan, Y., et al. (2012).[5] "Fatty Acid Biosynthesis in Pseudomonas aeruginosa Is Initiated by the FabY Class of β-Ketoacyl Acyl Carrier Protein Synthases."[1] Journal of Bacteriology. Link

  • Hoang, T.T., & Schweizer, H.P. (1999). "Characterization of Pseudomonas aeruginosa enoyl-acyl carrier protein reductase (FabI): a target for the antimicrobial triclosan and its role in acylated homoserine lactone synthesis." Journal of Bacteriology. Link

  • Gould, T.A., et al. (2004). "Specificity of Acyl-Homoserine Lactone Synthases Examined by Mass Spectrometry." Journal of Bacteriology. Link

  • Ortori, C.A., et al. (2011).[4] "Quantitative profiling of the quorum sensing signal molecules N-acyl-homoserine lactones and 2-alkyl-4-quinolones in Pseudomonas aeruginosa." Chemical Science. Link

  • Smith, R.S., & Iglewski, B.H. (2003). "P. aeruginosa quorum-sensing systems and virulence." Current Opinion in Microbiology. Link

Sources

Exploratory

3-Oxododecanoate as a Precursor in Biosynthesis: A Technical Guide for Researchers

Abstract This technical guide provides an in-depth exploration of 3-oxododecanoate, a pivotal intermediate in microbial biosynthesis. Primarily serving as the direct precursor to the quorum-sensing molecule N-(3-oxododec...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 3-oxododecanoate, a pivotal intermediate in microbial biosynthesis. Primarily serving as the direct precursor to the quorum-sensing molecule N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) in pathogens like Pseudomonas aeruginosa, 3-oxododecanoate stands at a critical juncture of fatty acid metabolism and intercellular communication. This document is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of its biosynthetic origins, its enzymatic conversion to signaling molecules, detailed protocols for its study, and its broader biological significance. By elucidating the core mechanisms and providing robust experimental frameworks, this guide aims to empower researchers to investigate this key metabolic node for applications in novel anti-infective strategies and as a potential biomarker.

Introduction: The Centrality of 3-Oxododecanoate

3-Oxododecanoate, a beta-keto acid, is a transient but crucial molecule in the metabolic landscape of many bacteria.[1][2] Its significance stems from its position as an intermediate in fatty acid biosynthesis and, more notably, as the immediate precursor for the synthesis of the N-acyl-homoserine lactone (AHL) signaling molecule, 3-oxo-C12-HSL.[3][4] This signaling molecule is a lynchpin in the quorum-sensing (QS) circuitry of numerous Gram-negative bacteria, including the opportunistic human pathogen Pseudomonas aeruginosa.[3][4] Quorum sensing allows bacteria to coordinate gene expression in a cell-density-dependent manner, regulating virulence, biofilm formation, and other collective behaviors.[5] Understanding the biosynthesis and fate of 3-oxododecanoate is, therefore, fundamental to deciphering and potentially disrupting these critical bacterial processes.

This guide will navigate the biochemical journey of 3-oxododecanoate, from its synthesis within the fatty acid pathway to its utilization in quorum sensing. We will provide detailed, field-proven protocols for its extraction, purification, and quantification, alongside the rationale for each experimental step. Furthermore, we will explore the broader biological implications of 3-oxododecanoate and its derivatives, including their interactions with host systems and their potential as diagnostic biomarkers.

Physicochemical Properties of 3-Oxododecanoate

A foundational understanding of the chemical nature of 3-oxododecanoate is essential for designing effective extraction and analytical strategies.

PropertyValueSource
Molecular Formula C₁₂H₂₂O₃[6]
Molecular Weight 214.30 g/mol [6]
Boiling Point (Predicted) 337.2 ± 25.0 °C[1]
pKa (Predicted) 3.53 ± 0.32[1]
Water Solubility (Predicted) 0.042 g/L[7]
logP (Predicted) 3.63[7]

Table 1: Physicochemical properties of 3-oxododecanoic acid.

The Biosynthetic Pathway of 3-Oxododecanoate

3-Oxododecanoate emerges from the iterative cycle of fatty acid biosynthesis, a fundamental process in most living organisms. In bacteria, this is primarily accomplished via the Type II fatty acid synthase (FASII) system. The direct precursor to 3-oxododecanoate is 3-oxododecanoyl-acyl carrier protein (3-oxo-C12-ACP).

The formation of the 12-carbon 3-oxoacyl-ACP is catalyzed by 3-oxoacyl-[acyl-carrier-protein] synthase enzymes.[2] These enzymes facilitate the Claisen condensation of a growing acyl-ACP chain with malonyl-ACP, extending the carbon chain by two units in each cycle.

Once synthesized, 3-oxododecanoyl-ACP stands at a metabolic crossroads. It can either be further processed within the fatty acid synthesis pathway to generate longer fatty acids or be shuttled towards the synthesis of the quorum-sensing molecule 3-oxo-C12-HSL. This critical diversion is catalyzed by the AHL synthase, LasI , in Pseudomonas aeruginosa.[3][4]

Biosynthesis_of_3_Oxododecanoate Malonyl_CoA Malonyl-CoA Fatty_Acid_Synthase_II Fatty Acid Synthase II (FASII) Cycle Malonyl_CoA->Fatty_Acid_Synthase_II Acetyl_CoA Acetyl-CoA Acetyl_CoA->Fatty_Acid_Synthase_II Acyl_ACP Acyl-ACP (C10) Fatty_Acid_Synthase_II->Acyl_ACP Three_Oxo_C12_ACP 3-Oxododecanoyl-ACP Acyl_ACP->Three_Oxo_C12_ACP 3-oxoacyl-ACP synthase Three_Oxododecanoate 3-Oxododecanoate Three_Oxo_C12_ACP->Three_Oxododecanoate Thioesterase (postulated) Longer_Fatty_Acids Longer Chain Fatty Acids Three_Oxo_C12_ACP->Longer_Fatty_Acids FASII Cycle LasI LasI Synthase Three_Oxo_C12_ACP->LasI Three_Oxo_C12_HSL 3-Oxo-C12-HSL LasI->Three_Oxo_C12_HSL SAM S-adenosyl methionine (SAM) SAM->LasI

Biosynthesis of 3-Oxododecanoate and its conversion to 3-Oxo-C12-HSL.
The Role of LasI in 3-Oxo-C12-HSL Synthesis

The enzyme LasI is a member of the LuxI family of N-acyl-homoserine lactone synthases.[3] The crystal structure of LasI reveals a V-shaped substrate-binding cleft that leads to a tunnel capable of accommodating the C12 acyl chain of 3-oxododecanoyl-ACP.[8] This structural feature is a key determinant of the specificity of LasI for producing 3-oxo-C12-HSL. The synthesis reaction involves the transfer of the 3-oxododecanoyl group from its ACP carrier to the amino group of S-adenosyl-L-methionine (SAM), followed by lactonization to form the homoserine lactone ring.[8][9]

Experimental Protocols for the Study of 3-Oxododecanoate and its Derivatives

The transient nature and relatively low abundance of 3-oxododecanoate necessitate robust and sensitive methods for its detection and quantification. The following protocols are designed to provide a comprehensive workflow for the analysis of 3-oxododecanoate and 3-oxo-C12-HSL from bacterial cultures.

Culturing Pseudomonas aeruginosa for Metabolite Production

To maximize the yield of 3-oxododecanoate and its derivatives, it is crucial to culture Pseudomonas aeruginosa under conditions that promote quorum sensing.

Protocol 1: Culturing P. aeruginosa

  • Prepare Pseudomonas Isolation Agar (PIA) plates.[10][11]

  • Inoculate a single colony of P. aeruginosa (e.g., PAO1 strain) into 5 mL of Luria-Bertani (LB) broth.

  • Incubate overnight at 37°C with shaking (200 rpm).

  • Use the overnight culture to inoculate a larger volume of LB broth (e.g., 100 mL in a 500 mL flask) to an initial optical density at 600 nm (OD₆₀₀) of 0.05.

  • Incubate at 37°C with shaking (200 rpm) for 18-24 hours to allow the culture to reach the stationary phase, where quorum sensing is highly active.

Extraction of 3-Oxododecanoate and 3-Oxo-C12-HSL

Liquid-liquid extraction is a widely used method for isolating these metabolites from culture supernatants. The choice of solvent and pH are critical for efficient recovery.

Protocol 2: Liquid-Liquid Extraction

  • Centrifuge the bacterial culture at 8,000 x g for 15 minutes at 4°C to pellet the cells.

  • Carefully decant the supernatant into a sterile flask.

  • Acidify the supernatant to pH 2-3 with 6 M HCl. This protonates the carboxylic acid group of 3-oxododecanoate, increasing its solubility in organic solvents.[12]

  • Transfer the acidified supernatant to a separatory funnel.

  • Add an equal volume of ethyl acetate. Rationale: Ethyl acetate is a moderately polar solvent that efficiently extracts AHLs and their precursors, while being immiscible with water.[12]

  • Shake the separatory funnel vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate and collect the upper organic (ethyl acetate) layer.

  • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

  • Pool the organic extracts and dry over anhydrous sodium sulfate to remove residual water.

  • Filter the dried extract and evaporate the solvent under reduced pressure using a rotary evaporator or a stream of nitrogen.

  • Reconstitute the dried extract in a small, known volume of methanol or acetonitrile for further analysis.

Extraction_Workflow Culture Bacterial Culture (Stationary Phase) Centrifugation Centrifugation (8,000 x g, 15 min, 4°C) Culture->Centrifugation Supernatant Cell-free Supernatant Centrifugation->Supernatant Acidification Acidification (pH 2-3 with HCl) Supernatant->Acidification LLE Liquid-Liquid Extraction (Ethyl Acetate) Acidification->LLE Organic_Phase Ethyl Acetate Layer (contains analytes) LLE->Organic_Phase Drying Drying (Anhydrous Na₂SO₄) Organic_Phase->Drying Evaporation Solvent Evaporation Drying->Evaporation Reconstitution Reconstitution in Methanol/Acetonitrile Evaporation->Reconstitution Analysis LC-MS/MS or GC-MS Analysis Reconstitution->Analysis

Workflow for the extraction of 3-oxododecanoate and its derivatives.
Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of 3-oxododecanoate and 3-oxo-C12-HSL.

Protocol 3: LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is typically used.

    • Mobile Phase A: 0.1% formic acid in water. Rationale: Acidification of the mobile phase improves the ionization efficiency of the analytes in positive ion mode.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for AHLs and their precursors.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting a specific precursor ion for each analyte and monitoring for a characteristic product ion after fragmentation.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
3-Oxododecanoic acid 215.2115.1
3-Oxo-C12-HSL 298.2102.1

Table 2: Example MRM transitions for LC-MS/MS analysis.

  • Quantification:

    • Prepare a calibration curve using analytical standards of 3-oxododecanoic acid and 3-oxo-C12-HSL of known concentrations.

    • Spike samples with a known concentration of a suitable internal standard (e.g., a deuterated analog) to correct for matrix effects and variations in instrument response.

Derivatization for GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) can also be used for the analysis of 3-oxododecanoate, but it requires a derivatization step to increase the volatility and thermal stability of the molecule.[1]

Protocol 4: Derivatization for GC-MS

  • Dry the sample extract completely under a stream of nitrogen.

  • Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to protect the keto group.

  • Incubate at 37°C for 90 minutes.[1]

  • Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to silylate the carboxylic acid group.

  • Incubate at 37°C for 30 minutes.

  • The derivatized sample is now ready for GC-MS analysis.

Rationale: The oximation step converts the ketone to an oxime, and the silylation step converts the carboxylic acid to a trimethylsilyl ester. These derivatives are much more volatile and thermally stable than the parent compound, allowing for successful separation and detection by GC-MS.[1]

Biological Significance and Applications

While the primary role of 3-oxododecanoate in many bacteria is as a precursor to 3-oxo-C12-HSL, both the precursor and its downstream product have significant biological activities and potential applications.

Modulation of Host Immune Responses

3-Oxo-C12-HSL, the direct product of 3-oxododecanoate metabolism in the QS pathway, has been shown to have profound effects on the host immune system. It can induce the production of pro-inflammatory cytokines and chemokines, contributing to the inflammatory response during infection.[4] However, it can also induce apoptosis in immune cells, potentially aiding in the evasion of the host immune response.[13] The precursor, 3-oxododecanoic acid, and other related fatty acids, may also have immunomodulatory effects. For example, 3-hydroxydecanoic acid has been shown to have anti-inflammatory and anti-allergic properties.[14]

3-Oxododecanoate as a Potential Biomarker

The detection of 3-oxododecanoate or its downstream product, 3-oxo-C12-HSL, in clinical samples could serve as a biomarker for the presence of P. aeruginosa infection. The specificity of these molecules to certain bacterial species makes them attractive targets for diagnostic applications. The development of sensitive analytical methods, such as the LC-MS/MS protocol described in this guide, is crucial for the validation of these potential biomarkers in a clinical setting.

Method Validation: Ensuring Data Integrity

The reliability of any quantitative data relies on the thorough validation of the analytical methods used. Key validation parameters include:

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among repeated measurements.

These parameters should be established for each analytical method according to established guidelines, such as those from the International Council for Harmonisation (ICH).

Conclusion

3-Oxododecanoate is a key metabolite that sits at the intersection of primary metabolism and intercellular communication in many pathogenic bacteria. Its role as the immediate precursor to the quorum-sensing molecule 3-oxo-C12-HSL makes it a prime target for research aimed at understanding and controlling bacterial virulence. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to delve into the biosynthesis and biological significance of this important molecule. By applying these robust methodologies, the scientific community can continue to unravel the complexities of bacterial signaling and develop novel strategies to combat infectious diseases.

References

  • Aburayyan, W. S. (2023). High-throughput RNA extraction method for P. aeruginosa and S. pyogenes biofilms. Journal of Applied Pharmaceutical Sciences, 13(03), 097–105. [Link]

  • BenchChem. (2025). Technical Support Center: Derivatization of Keto Acids for GC-MS Analysis. BenchChem.
  • Clarke, L., Millar, B. C., & Moore, J. E. (2003). Extraction of genomic DNA from Pseudomonas aeruginosa: a comparison of three methods. British Journal of Biomedical Science, 60(1), 34-36.
  • FooDB. (2011, September 21). Showing Compound 3-Oxododecanoic acid (FDB027874). Retrieved from [Link]

  • Gould, T. A., Herman, J., Krank, J., Murphy, R. C., & Churchill, M. E. A. (2006). Structure of the Pseudomonas aeruginosa acyl-homoserinelactone synthase LasI. Journal of Bacteriology, 188(2), 773–783. [Link]

  • P. aeruginosa Metabolome Database. (2018, January 22). 3-oxo-dodecanoate (PAMDB120548). Retrieved from [Link]

  • Ravn, L., Christensen, A. B., Molin, S., Givskov, M., & Gram, L. (2001). Methods for detecting and characterizing N-acyl-homoserine lactones produced by Gram-negative bacteria and their relation to quorum sensing. Methods in Enzymology, 336, 117–130.
  • Schaefer, A. L., Val, D. L., Hanzelka, B. L., Cronan, J. E., Jr., & Greenberg, E. P. (1996). Generation of cell-to-cell signals in quorum sensing: acyl-homoserine lactone synthase activity of a purified Vibrio fischeri LuxI protein.
  • Wang, Y., Hao, Y., Zhang, Y., & Xue, X. (2025). Effects of 3-hydroxydecanoic acid on skin cells: anti-inflammatory, anti-allergic and anti-pruritic activities. Food & Function, 16(1), 1-12.
  • Waters, C. M., & Bassler, B. L. (2005). Quorum sensing: cell-to-cell communication in bacteria. Annual Review of Cell and Developmental Biology, 21, 319–346.
  • Williams, P., Winzer, K., Chan, W. C., & Cámara, M. (2007). Look who's talking: communication and quorum sensing in the bacterial world. Philosophical Transactions of the Royal Society of London. Series B, Biological Sciences, 362(1483), 1119–1134.
  • PubChem. (n.d.). 3-Oxododecanoic acid. Retrieved from [Link]

  • Parveen, N., & Cornell, K. A. (2011). The LasI/R and RhlI/R quorum sensing in a strain of Pseudomonas aeruginosa beneficial to plants. BMC Microbiology, 11, 87. [Link]

  • Gould, T. A., Schweizer, H. P., & Churchill, M. E. A. (2004). Structure of the Pseudomonas aeruginosa acyl-homoserinelactone synthase LasI. Molecular Microbiology, 53(4), 1135–1146. [Link]

  • Smith, R. S., Harris, S. G., Phipps, R., & Iglewski, B. (2002). The Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl)homoserine lactone contributes to virulence and induces inflammation in vivo. Journal of Bacteriology, 184(4), 1132–1139. [Link]

  • Parsek, M. R., Val, D. L., Hanzelka, B. L., Cronan, J. E., Jr., & Greenberg, E. P. (1999). Acyl-homoserine lactone quorum-sensing signal generation.
  • FooDB. (2015, July 21). Showing Compound 3-Oxododecanoic acid (FDB027874). Retrieved from [Link]

  • Ortori, C. A., Dubern, J. F., Chhabra, S. R., Cámara, M., Hardie, K., Williams, P., & Barrett, D. A. (2011). Simultaneous quantitative profiling of N-acyl-L-homoserine lactone and 2-alkyl-4(1H)-quinolone families of quorum-sensing signaling molecules using LC-MS/MS. Analytical and Bioanalytical Chemistry, 399(2), 839–850.
  • Grosseron. (n.d.). Pseudomonas Isolation Agar. Retrieved from [Link]

  • Waters Corporation. (n.d.). Targeted Quantification of Cell Culture Media Components by LC-MS. Retrieved from [Link]

Sources

Foundational

3-Oxododecanoate: Technical Guide to Discovery, Synthesis, and Biological Function

This guide provides a comprehensive technical analysis of 3-Oxododecanoate, tracing its trajectory from a fundamental metabolic intermediate to a critical marker in bacterial signaling and mammalian pathology. Part 1: Ch...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 3-Oxododecanoate, tracing its trajectory from a fundamental metabolic intermediate to a critical marker in bacterial signaling and mammalian pathology.

Part 1: Chemical Identity & Significance

3-Oxododecanoate (also known as 3-oxododecanoic acid or ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-ketolauric acid) is a medium-chain fatty acid derivative characterized by a ketone group at the 

-carbon position. While structurally simple, its biological utility is bifurcated into two distinct domains:
  • Bacterial Signaling: It serves as the specific acyl-chain determinant of N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), the primary autoinducer of virulence in Pseudomonas aeruginosa.

  • Mammalian Metabolism: It appears as a metabolic intermediate in mitochondrial fatty acid

    
    -oxidation and, more recently, has been identified as a circulating biomarker for mitochondrial stress and viral infection susceptibility.
    
Physicochemical Profile
PropertyData
IUPAC Name 3-Oxododecanoic acid
Formula

Molecular Weight 214.30 g/mol
pKa ~4.44 (Carboxyl), ~10 (Enol)
Solubility Low in water; Soluble in DMSO, Methanol, Chloroform
Key Functional Group

-Keto moiety (highly susceptible to decarboxylation)

Part 2: History & Discovery Timeline

The discovery of 3-Oxododecanoate is not a singular event but a convergence of fatty acid biochemistry and microbiology.

Phase I: The Metabolic Era (1904–1960s)

Initially, 3-oxododecanoate was understood solely as a transient intermediate in the


-oxidation  of lauric acid. Following Franz Knoop’s deduction of 

-oxidation (1904) and Feodor Lynen’s isolation of the enzymatic machinery, 3-keto acids were recognized as unstable intermediates that are rapidly cleaved by thiolase. It held little distinct value outside of this metabolic flux.
Phase II: The Pseudomonas Breakthrough (1990s)

The molecule achieved prominence with the decoding of the Pseudomonas aeruginosa quorum sensing (QS) network.

  • 1994 (Pearson et al.): The seminal isolation of the P. aeruginosa autoinducer identified it as N-(3-oxododecanoyl)-L-homoserine lactone.

  • Significance: This discovery proved that the 3-oxo-C12 chain was not generic; the specific length (C12) and the oxidation state (3-oxo) were absolute requirements for binding the LasR transcriptional regulator. Without the 3-oxo group (i.e., dodecanoyl-HSL), the molecule fails to activate virulence genes efficiently.

Phase III: Quorum Quenching & Mammalian Metabolomics (2000s–Present)
  • Quorum Quenching: Researchers isolated "acylases" (e.g., from Ralstonia, Actinoplanes) that cleave the amide bond of the autoinducer, releasing 3-oxododecanoate and homoserine lactone. This identified the free acid as a "deactivated" signal product.

  • Mammalian Biomarker: Modern metabolomics (LC-MS) has detected elevated free 3-oxododecanoate in human plasma during states of high oxidative stress, high-fat diets, and viral infections (e.g., COVID-19, Influenza), likely reflecting mitochondrial overload or incomplete

    
    -oxidation.
    

DiscoveryTimeline cluster_0 Metabolic Era cluster_1 Quorum Sensing Era cluster_2 Modern Era A 1904: Knoop proposes Beta-Oxidation B 1950s: Lynen isolates Beta-Keto Intermediates A->B C 1994: Pearson et al. isolate 3-oxo-C12-HSL B->C  Shift to Signaling D 1999: LasR Specificity Confirmed (C12 + 3-oxo) C->D E 2000s: Quorum Quenching (Acylase Discovery) D->E  Degradation Studies F 2020s: Human Metabolomics (Viral Infection Biomarker) E->F  Clinical Detection

Figure 1: Historical trajectory of 3-Oxododecanoate from metabolic intermediate to signaling component and biomarker.[1][2]

Part 3: Biosynthesis & Signaling Pathways[2]

Bacterial Biosynthesis (FAS II Pathway)

In bacteria, the 3-oxododecanoate moiety is synthesized via the Type II Fatty Acid Synthesis (FAS II) pathway.[3]

  • Enzymes: FabH (initiation) and FabF (elongation).

  • Mechanism: Malonyl-ACP is condensed with a growing acyl chain. For the specific C12 length, the 3-oxo-acyl-ACP intermediate is intercepted by the autoinducer synthase LasI before it can be reduced by FabG.

  • Coupling: LasI couples the 3-oxododecanoyl-ACP directly to S-adenosylmethionine (SAM) to form the active lactone.

Quorum Quenching (Degradation)

The free acid 3-oxododecanoate accumulates when "Quorum Quenching" acylases (e.g., PvdQ, QuiP) hydrolyze the amide bond of the active signal to shut down virulence.

BiosynthesisPathway cluster_FAS FAS II Pathway (Bacteria) cluster_QS Quorum Sensing Cycle cluster_QQ Quorum Quenching / Degradation Malonyl Malonyl-ACP FabF FabF (Synthase) Malonyl->FabF Decanoyl Decanoyl-ACP Decanoyl->FabF OxoC12ACP 3-Oxododecanoyl-ACP (Intermediate) FabF->OxoC12ACP LasI LasI Synthase OxoC12ACP->LasI Interception HSL 3-oxo-C12-HSL (Active Signal) LasI->HSL + SAM LasR LasR Receptor (Virulence Activation) HSL->LasR Binding Acylase Acylase (e.g., PvdQ) HSL->Acylase Hydrolysis FreeAcid 3-OXODODECANOATE (Free Acid) Acylase->FreeAcid Inactivation

Figure 2: The biosynthetic interception of 3-oxododecanoate for signaling and its subsequent release by quorum quenching enzymes.

Part 4: Chemical Synthesis Protocol

For research purposes, isolating the free acid from bacteria is inefficient. Chemical synthesis via Meldrum’s Acid is the gold standard due to its mild conditions, preventing the decarboxylation of the sensitive


-keto group.
Protocol: Meldrum’s Acid Acylation

Objective: Synthesis of Ethyl 3-oxododecanoate (Precursor) or Free Acid.

  • Reagents:

    • Decanoic acid (C10 precursor)[2]

    • Meldrum’s Acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

    • DCC (Dicyclohexylcarbodiimide) & DMAP (Catalyst)[4]

    • Ethanol (for ester) or dilute acid (for free acid hydrolysis).

  • Step-by-Step Methodology:

    • Activation: Dissolve Decanoic acid (1.0 eq) in anhydrous Dichloromethane (DCM). Add DCC (1.1 eq) and DMAP (1.1 eq) at 0°C. Stir for 30 min.

    • Coupling: Add Meldrum’s acid (1.0 eq). The activated acid couples to form the Acyl-Meldrum's Acid intermediate.[4]

    • Alcoholysis (Ring Opening):

      • For Ethyl Ester: Reflux the intermediate in Ethanol. The Meldrum's ring opens and decarboxylates, yielding Ethyl 3-oxododecanoate .

      • For Free Acid: Careful hydrolysis is required, though the ester is more stable for storage.

    • Purification: Flash chromatography (Hexane/Ethyl Acetate).

  • Validation:

    • NMR (

      
      H):  Look for the characteristic 
      
      
      
      -methylene protons (singlet at ~3.4 ppm) flanked by the ketone and ester/acid groups.
    • MS: Molecular ion

      
       at m/z 213.
      

Part 5: Detection & Quantification (LC-MS/MS)

In biological matrices (plasma, culture supernatant), 3-oxododecanoate is present at trace levels.

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Mode: Negative Ion Electrospray (ESI-).

ParameterSetting / Value
Column C18 Reverse Phase (e.g., 2.1 x 100mm, 1.7µm)
Mobile Phase A Water + 0.1% Formic Acid (or Ammonium Acetate for pH > 4)
Mobile Phase B Acetonitrile / Methanol
Precursor Ion m/z 213.15

Product Ions (MRM) m/z 59 (Acetate fragment), m/z 169 (Loss of

)
Internal Standard

-3-oxododecanoic acid or similar medium-chain keto acid

Note on Stability: Samples must be processed cold.


-keto acids are prone to spontaneous decarboxylation to form 2-undecanone (methyl ketone) if heated or left in acidic conditions.

References

  • Pearson, J. P., et al. (1994). "Structure of the autoinducer required for expression of Pseudomonas aeruginosa virulence genes." Proceedings of the National Academy of Sciences, 91(1), 197-201. Link

  • Sio, C. F., et al. (2006). "Quorum quenching by an N-acyl-homoserine lactone acylase from Pseudomonas aeruginosa PAO1." Infection and Immunity, 74(3), 1673-1682. Link

  • Oikawa, Y., et al. (1978). "Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of beta-keto esters." Journal of Organic Chemistry, 43(10), 2087–2088. Link

  • Knoop, F. (1904). "Der Abbau aromatischer Fettsäuren im Tierkörper." Beiträge zur chemischen Physiologie und Pathologie, 6, 150-162.
  • Smith, R. S., et al. (2003). "P. aeruginosa quorum-sensing signal molecules: N-(3-oxododecanoyl)-L-homoserine lactone." Journal of Immunology, 167(1), 366-374. Link

  • Lau, S. K. P., et al. (2021). "Metabolomic profiling of plasma from patients with COVID-19." International Journal of Molecular Sciences (Highlighting 3-oxododecanoic acid as a marker). Link

Sources

Exploratory

The 3-Oxododecanoate Axis: Metabolic Intermediates as Signaling Effectors

Content Type: In-Depth Technical Guide Target Audience: Researchers, Cell Biologists, and Drug Discovery Scientists Executive Summary: The Dual Identity In mammalian cell biology, 3-oxododecanoate (3-keto-lauric acid) oc...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide Target Audience: Researchers, Cell Biologists, and Drug Discovery Scientists

Executive Summary: The Dual Identity

In mammalian cell biology, 3-oxododecanoate (3-keto-lauric acid) occupies a unique niche at the intersection of immunometabolism and mitochondrial pathology. Unlike standard dietary fatty acids, this oxidized intermediate functions through two distinct, concentration-dependent mechanisms:

  • Receptor-Mediated Signaling: It acts as a potent agonist for GPR84 , a pro-inflammatory G protein-coupled receptor (GPCR) that detects medium-chain free fatty acids (MCFAs).

  • Metabolic Stress Signaling: In pathological states (e.g., LCHAD deficiency), its intracellular accumulation triggers mitochondrial uncoupling and Reactive Oxygen Species (ROS) generation, effectively acting as a metabolic "danger signal" (DAMP).

This guide delineates the signaling architectures of both pathways and provides validated protocols for their interrogation in vitro.

Receptor-Mediated Signaling: The GPR84 Pathway

GPR84 is an "orphan" GPCR heavily upregulated on immune cells (neutrophils, macrophages) and brown adipocytes during inflammation.[1] 3-oxododecanoate, with its C12 chain and 3-keto modification, serves as a high-affinity ligand, driving a signaling cascade distinct from the canonical Gq-coupled FFA receptors (like GPR40).

Mechanism of Action

Upon binding 3-oxododecanoate, GPR84 undergoes a conformational change that recruits Pertussis Toxin (PTX)-sensitive


 proteins.
  • Primary Coupling (

    
    ):  The 
    
    
    
    subunit inhibits Adenylyl Cyclase (AC), reducing cAMP levels.
  • The Calcium Paradox: Despite being

    
    -coupled, GPR84 activation triggers robust intracellular Calcium (
    
    
    
    ) mobilization. This is mediated by the release of the
    
    
    subunits, which activate Phospholipase C (PLC) isoforms (typically PLC
    
    
    ), leading to
    
    
    generation and ER calcium release.
  • Downstream Consequences:

    • Immune Cells: Chemotaxis, ROS production (via NADPH oxidase), and cytokine release (IL-8, TNF

      
      ).
      
    • Adipocytes: Enhanced mitochondrial respiration and thermogenesis via calcium-dependent dehydrogenase activation.

Visualization: The GPR84 Signaling Cascade

The following diagram illustrates the bifurcation of GPR84 signaling into cAMP inhibition and Calcium mobilization.

GPR84_Signaling Ligand 3-Oxododecanoate (Extracellular) GPR84 GPR84 Receptor (Transmembrane) Ligand->GPR84 Binding Gi_Complex Gi/o Heterotrimer GPR84->Gi_Complex Activation G_Alpha G-alpha-i (Subunit) Gi_Complex->G_Alpha Dissociation G_BetaGamma G-beta-gamma (Subunit) Gi_Complex->G_BetaGamma Dissociation AC Adenylyl Cyclase G_Alpha->AC Inhibition (-) PLC Phospholipase C (PLC-beta) G_BetaGamma->PLC Activation (+) cAMP cAMP Levels (Decreased) AC->cAMP Downregulation IP3 IP3 PLC->IP3 Hydrolysis ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Cytosolic Ca2+ ER->Ca Release Mito Mitochondrial Respiration Ca->Mito Metabolic Flux Chemo Chemotaxis & Inflammation Ca->Chemo Signaling

Figure 1: GPR84 signaling topology showing the divergence of G-alpha-i (cAMP suppression) and G-beta-gamma (Calcium mobilization) pathways.

Metabolic Stress Signaling: The LCHAD Axis

In the context of Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, 3-oxododecanoate accumulates intracellularly. Here, it bypasses surface receptors to act directly on the mitochondrial matrix.

  • Bioenergetic Uncoupling: 3-oxododecanoate acts as a weak acid ionophore. It inserts into the inner mitochondrial membrane (IMM), shuttling protons back into the matrix, dissipating the proton motive force (

    
    ).
    
  • mPTP Opening: High concentrations sensitize the Mitochondrial Permeability Transition Pore (mPTP), leading to swelling and cytochrome c release.

  • ROS Generation: The disruption of the electron transport chain (ETC) leads to electron leakage, forming superoxide radicals.

Clinical Relevance: This pathway underpins the retinopathy and cardiomyopathy observed in LCHAD patients, where the molecule acts as an endogenous toxin [1, 4].

Experimental Protocols

To study 3-oxododecanoate signaling, precise solubilization is critical due to its lipophilicity.

Protocol A: Ligand Preparation (BSA-Conjugation)

Rationale: Free fatty acids precipitate in aqueous media. Conjugation to Fatty Acid-Free (FAF) BSA mimics physiological transport and ensures bioavailability.

  • Stock Solution: Dissolve 3-oxododecanoic acid in high-grade DMSO to 100 mM. Vortex and warm to 37°C if necessary.

  • Carrier Prep: Prepare a 10% (w/v) solution of FAF-BSA in PBS. Filter sterilize (0.22 µm).

  • Conjugation:

    • Dilute the DMSO stock 1:10 into the warm (37°C) BSA solution while vortexing vigorously.

    • Incubate at 37°C for 30 minutes to allow binding.

    • Final Stock: 10 mM Ligand in 10% BSA (1:1 molar ratio approx).

  • Usage: Dilute directly into serum-free culture media for assays.

Protocol B: GPR84 Calcium Flux Assay

Rationale: Calcium mobilization is the most robust readout for GPR84 activation [2, 3].

StepActionCritical Parameter
1. Seeding Plate GPR84-expressing cells (e.g., CHO-GPR84 or differentiated HL-60) in 96-well black-wall plates.50,000 cells/well. Incubate 24h.
2. Loading Wash cells with HBSS. Add Fluo-4 AM (4 µM) + Probenecid (2.5 mM).Incubate 45 min @ 37°C in dark.
3. Baseline Transfer to FLIPR or plate reader. Measure baseline fluorescence (

) for 30s.
Ex: 494nm / Em: 516nm.
4. Injection Inject 3-oxododecanoate-BSA complex (Final conc: 1 µM - 100 µM).Include BSA-only vehicle control.
5. Readout Measure kinetics for 120s.Look for rapid peak (Transient) vs sustained.
Protocol C: Mitochondrial Respiration (Seahorse XF)

Rationale: Distinguishes between GPR84-mediated respiration (coupled) and LCHAD-like toxicity (uncoupled).

  • Setup: Plate cells in XF cell culture microplates.

  • Media: Switch to unbuffered XF assay media (pH 7.4) supplemented with Glucose/Pyruvate.

  • Injection Strategy:

    • Port A: 3-Oxododecanoate (Titration).

    • Port B: Oligomycin (ATP Synthase inhibitor).

    • Port C: FCCP (Uncoupler).

    • Port D: Rotenone/Antimycin A.

  • Analysis:

    • Signaling Effect:[1][2][3][4][5] Increase in Basal Respiration without loss of ATP production (Coupled).

    • Toxic Effect: Increase in Basal Respiration with loss of ATP production (Uncoupling/Proton Leak).

Experimental Workflow Visualization

The following diagram outlines the logical flow for validating 3-oxododecanoate activity, distinguishing between receptor activation and metabolic toxicity.

Experimental_Workflow Compound 3-Oxododecanoate (DMSO Stock) BSA_Cplx BSA-Conjugation (Solubilization) Compound->BSA_Cplx Warm/Vortex Cells Mammalian Cells (GPR84+ or LCHAD-) BSA_Cplx->Cells Treat Assay_Ca Calcium Flux (Fluo-4 AM) Cells->Assay_Ca Immediate (Seconds) Assay_O2 Respiration (Seahorse XF) Cells->Assay_O2 Metabolic (Minutes) Result_Sig Signaling: Peak Ca2+ / Coupled O2 Assay_Ca->Result_Sig GPR84 Dependent Assay_O2->Result_Sig Low Dose Result_Tox Toxicity: Proton Leak / ROS Assay_O2->Result_Tox High Dose / Accumulation

Figure 2: Integrated workflow for distinguishing receptor-mediated signaling from metabolic toxicity.

References

  • GeneReviews® [Internet]. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency. NCBI Bookshelf. Available at: [Link]

  • Recio, C. et al. GPR84-mediated signal transduction promotes brown adipocyte function. BioRxiv / NIH. Available at: [Link]

  • Spiekerkoetter, U. et al. Mitochondrial fatty acid oxidation disorders: Clinical presentation of long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency.[6] MedlinePlus Genetics. Available at: [Link]

Sources

Foundational

Metabolic Quenching: The Role of 3-Oxododecanoate in Host-Pathogen Interactions

PART 1: CORE DIRECTIVE - Executive Summary The Pivot from Virulence to Inertness In the study of Pseudomonas aeruginosa pathogenesis, 3-Oxododecanoate (3-oxododecanoic acid) is not merely a degradation byproduct; it repr...

Author: BenchChem Technical Support Team. Date: February 2026

PART 1: CORE DIRECTIVE - Executive Summary

The Pivot from Virulence to Inertness

In the study of Pseudomonas aeruginosa pathogenesis, 3-Oxododecanoate (3-oxododecanoic acid) is not merely a degradation byproduct; it represents the successful execution of a host defense strategy known as mammalian quorum quenching .

The precursor molecule, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), is a potent bacterial autoinducer capable of breaching mammalian cells, disrupting NF-κB signaling, and inducing apoptosis. The host counters this by expressing Paraoxonase 2 (PON2), an enzyme that hydrolyzes the lactone ring of the virulence factor. The resulting product is 3-Oxododecanoate .

This guide analyzes 3-Oxododecanoate as the critical biomarker of host resistance, detailing the biochemical transition from pathogen signal to host metabolite, and providing the technical protocols required to validate this conversion in drug development pipelines.

PART 2: SCIENTIFIC INTEGRITY & LOGIC

The Biogenesis: Enzymatic Hydrolysis Mechanism

The presence of 3-Oxododecanoate in infected tissue is the direct result of the host's ability to neutralize the P. aeruginosalas quorum sensing system.

  • The Substrate (Pathogen): 3-oxo-C12-HSL.[1][2][3][4][5][6][7][8] This molecule is lipophilic, allowing it to diffuse freely across host cell membranes. Once intracellular, it binds to cytosolic receptors (e.g., PPARγ) and disrupts mitochondrial integrity.

  • The Enzyme (Host): Paraoxonase 2 (PON2).[5][6][7] Unlike PON1 (serum-associated), PON2 is ubiquitously expressed in tissues (lung, heart, liver) and localized to the mitochondria and endoplasmic reticulum. It functions as a lactonase.[7]

  • The Product (Metabolite): 3-Oxododecanoate. By opening the homoserine lactone ring, PON2 destroys the molecule's ability to bind the bacterial LasR receptor and the host's immune targets.

Mechanism Visualization

The following diagram illustrates the critical hydrolysis pathway that converts the virulence factor into the fatty acid metabolite.

Hydrolysis_Pathway cluster_pathogen Pathogen (P. aeruginosa) cluster_host Host Cell (Cytosol/Mitochondria) HSL 3-oxo-C12-HSL (Active Virulence Factor) PON2 PON2 Enzyme (Lactonase Activity) HSL->PON2 Diffuses into Host Acid 3-Oxododecanoate (Inert Metabolite) PON2->Acid Hydrolysis of Lactone Ring BetaOx Beta-Oxidation (Energy Metabolism) Acid->BetaOx Metabolic Integration

Figure 1: The PON2-mediated hydrolysis of the bacterial quorum sensing molecule 3-oxo-C12-HSL into 3-Oxododecanoate.

Comparative Pathophysiology: Lactone vs. Acid

For drug development professionals, distinguishing between the active lactone and the hydrolyzed acid is vital for assessing the efficacy of "Quorum Quenching" therapies.

Feature3-oxo-C12-HSL (Precursor)3-Oxododecanoate (Product)Clinical Implication
Structure Intact Homoserine Lactone RingOpen chain fatty acid (salt form)Ring opening destroys receptor affinity.
Bacterial Activity Activates LasR (Virulence/Biofilm)Inactive on LasR3-Oxododecanoate cannot sustain the infection cycle.
Host Toxicity High (Induces Apoptosis via Mitochondria)Negligible / Non-apoptoticConversion prevents mitochondrial collapse.
Immune Impact Pro-inflammatory (NF-κB modulation)Metabolic integration (β-oxidation)The acid is processed as a fuel source.
Stability pH sensitive (degrades at pH > 7)Stable conjugate base at phys. pHAcidification required for extraction/analysis.

Expert Insight: While 3-oxododecanoate is largely considered inert regarding virulence, recent metabolomic studies suggest that medium-chain fatty acid derivatives (like 3-hydroxydodecanoate) may interact with orphan G-protein coupled receptors (e.g., GPR84). However, in the context of acute infection, the conversion to 3-oxododecanoate is primarily a detoxification event .

Experimental Protocol: Validating Hydrolysis (LC-MS/MS)

To verify if a candidate drug enhances PON2 activity or if a cell line is resistant to P. aeruginosa, one must quantify the rate of 3-Oxododecanoate formation.

The Challenge: Spontaneous hydrolysis occurs at alkaline pH. The protocol must distinguish enzymatic conversion from chemical degradation.

Protocol: Differential Hydrolysis Assay
  • Preparation:

    • Substrate: 100 µM 3-oxo-C12-HSL (dissolved in DMSO).

    • Enzyme Source: Recombinant human PON2 or Cell Lysates (WT vs. PON2-knockdown).

    • Buffer: Tris-HCl (pH 7.4) with 1 mM CaCl₂ (PON2 is calcium-dependent).

  • Reaction:

    • Incubate Substrate with Enzyme Source at 37°C.

    • Control: Heat-inactivated lysate (accounts for spontaneous hydrolysis).

  • Termination & Extraction (Critical Step):

    • At time points (0, 15, 30, 60 min), add equal volume Acetonitrile + 0.1% Formic Acid .

    • Why Formic Acid? Acidification (pH < 4) protonates 3-oxododecanoate (making it 3-oxododecanoic acid), rendering it hydrophobic and extractable into the organic phase, while also stopping the enzymatic reaction.

  • Detection (LC-MS/MS):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

    • Mobile Phase: Gradient elution (Water/0.1% Formic Acid vs. Acetonitrile).

    • Transition Monitoring:

      • Parent: 3-oxo-C12-HSL (m/z 298) -> Daughter: 102 (Lactone ring).

      • Parent: 3-Oxododecanoic Acid (m/z 213 [M-H]-) -> Daughter: 59 (Acetate fragment).

Workflow Visualization

Protocol_Workflow Step1 Incubation (HSL + PON2 + Ca++) Step2 Acidification (Add Formic Acid/ACN) Step1->Step2 Stop Reaction Stabilize Acid Step3 Phase Separation (Organic Layer) Step2->Step3 Protonation Step4 LC-MS/MS Analysis (Negative Mode for Acid) Step3->Step4 Quantify m/z 213

Figure 2: Step-by-step workflow for extracting and quantifying 3-Oxododecanoate using LC-MS/MS.

PART 3: THERAPEUTIC IMPLICATIONS

Targeting the Conversion

The accumulation of 3-Oxododecanoate is a biomarker for therapeutic success in two emerging drug classes:

  • PON2 Activators: Small molecules (e.g., quercetin derivatives) that upregulate PON2 expression in cystic fibrosis airway epithelium. Success is measured by the increase in the 3-Oxododecanoate/3-oxo-C12-HSL ratio.

  • Catalytic Bioscavengers: Engineered lactonases (e.g., SsoPox) delivered via nebulizers to degrade the virulence factor in the lung lumen before it enters host cells.

References

  • Teiber, J. F., et al. (2008). "Dominant role of paraoxonases in inactivation of the Pseudomonas aeruginosa quorum-sensing signal N-(3-oxododecanoyl)-L-homoserine lactone." Infection and Immunity.

  • Draganov, D. I., et al. (2005). "Mammalian paraoxonases: genetics, genomics, and biological roles." Nucleic Acids Research.

  • Stoltz, D. A., et al. (2007). "Paraoxonase-2 deficiency enhances Pseudomonas aeruginosa quorum sensing in murine tracheal epithelia." American Journal of Physiology-Lung Cellular and Molecular Physiology.

  • Cochran, A. L., et al. (2009). "Analysis of 3-oxo-C12-HSL hydrolysis by paraoxonase 2 using liquid chromatography-mass spectrometry." Analytical Biochemistry.

  • Recio, C., et al. (2021). "Immunomodulatory effects of short-chain fatty acids and their derivatives." Frontiers in Immunology.

Sources

Exploratory

Immunomodulatory Architectures of 3-Oxododecanoate Derivatives

The following technical guide synthesizes current research on the immunomodulatory properties of 3-oxododecanoate derivatives, focusing on their transition from bacterial quorum-sensing molecules to potential host-direct...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide synthesizes current research on the immunomodulatory properties of 3-oxododecanoate derivatives, focusing on their transition from bacterial quorum-sensing molecules to potential host-directed therapeutics.

From Quorum Sensing to Host-Directed Therapeutics

Executive Summary

The 3-oxododecanoyl moiety, originally identified as the lipophilic tail of the Pseudomonas aeruginosa quorum-sensing autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), represents a privileged scaffold for immunomodulation.[1][2] Unlike traditional immunosuppressants, 3-oxododecanoate derivatives exhibit a "paradoxical" mechanism: they induce apoptosis in activated immune effector cells while simultaneously activating anti-inflammatory nuclear receptors (PPAR-


).[3] This guide analyzes the structure-activity relationships (SAR), signaling mechanisms, and experimental protocols required to exploit these derivatives for therapeutic applications in sepsis and autoimmune disorders.
Chemical Biology & Structure-Activity Relationships (SAR)

The core pharmacophore consists of a 12-carbon fatty acyl chain with a ketone at the C3 position.[3] In the native bacterial context, this is amide-linked to a homoserine lactone (HSL) head group.[3] However, the HSL ring is hydrolytically unstable in physiological fluids (pH 7.4), rapidly degrading into 3-oxododecanoic acid and homoserine, effectively losing its potent immunomodulatory capacity.

Drug development efforts focus on 3-oxododecanoate derivatives —synthetic analogs where the unstable lactone is replaced by hydrolytically stable pharmacophores (e.g., aromatic rings, cycloalkyls) or the acyl chain is modified to tune solubility and receptor affinity.

Table 1: SAR of 3-Oxododecanoate Derivatives
Structural DomainModificationEffect on ImmunomodulationStability Profile
C1-C12 Acyl Chain Native (12 carbons)Optimal for membrane permeation and receptor binding.[3]Moderate
C14-C16 ExtensionIncreased lipophilicity; reduced solubility; often reduced potency.[3]High
C8-C10 TruncationSignificant loss of activity (inability to activate PPAR-

).[3]
High
C3 Substituent 3-Oxo (Ketone)Critical for maximal apoptosis induction and immune suppression.[3][4]Moderate
3-HydroxyRetains partial activity; often naturally occurring metabolite.[3]High
Unsubstituted (Alkane)Loss of specific signaling; acts as generic fatty acid.[3]High
Head Group (Linker) Homoserine LactoneNative activity; high potency but rapid hydrolysis (t

< 30 min).[3]
Low
3-Amino-2-piperidoneHydrolytically stable lactam; retains PPAR-

agonism.
High
Aniline/Aryl AmideTunable electronic properties; stable; potential toxicity issues.[3]High
Mechanisms of Action: The "Dual-Hit" Hypothesis[3]

3-Oxododecanoate derivatives function through a "Dual-Hit" mechanism that dampens hyper-inflammation without total immune paralysis.[3]

  • Nuclear Receptor Activation (Anti-inflammatory): The lipophilic tail mimics endogenous ligands for Peroxisome Proliferator-Activated Receptor gamma (PPAR-

    
    ).[3] Activation prevents NF-
    
    
    
    B translocation to the nucleus, suppressing pro-inflammatory cytokines (TNF-
    
    
    , IL-6).
  • Mitochondrial Stress (Pro-apoptotic): These derivatives rapidly insert into mitochondrial membranes, disrupting the electron transport chain.[3] This triggers Reactive Oxygen Species (ROS) generation and cytochrome c release, leading to selective apoptosis in neutrophils and macrophages.[3]

Figure 1: Signaling Cascade

The diagram below illustrates the bifurcation of signaling pathways upon cellular entry.[3]

G cluster_Cyto Cytoplasm cluster_Nuc Nucleus Compound 3-Oxododecanoate Derivative Membrane Cell Membrane Permeation Compound->Membrane Mito Mitochondria Membrane->Mito Direct Interaction PPAR PPAR-gamma Activation Membrane->PPAR Ligand Binding ROS ROS Generation Mito->ROS Caspase Caspase 3/9 Activation ROS->Caspase Apoptosis Apoptosis (Immune Clearance) Caspase->Apoptosis NFkB NF-kB Complex NFkB->Apoptosis Reduced Survival Signals TransRep Trans-repression PPAR->TransRep TransRep->NFkB Inhibits

Caption: Dual-pathway activation showing PPAR-gamma mediated suppression and mitochondrial-dependent apoptosis.[3]

Experimental Protocols

To validate the immunomodulatory effects of novel derivatives, a rigorous screening workflow is required.[3] The following protocols are designed to ensure data integrity and reproducibility.

3.1 Synthesis & Stability Verification

Before biological testing, the hydrolytic stability of the derivative must be confirmed to distinguish its effects from those of its breakdown products.[3]

  • Preparation: Dissolve derivative (10 mM) in DMSO.

  • Incubation: Dilute to 100

    
    M in PBS (pH 7.4) and incubate at 37°C.
    
  • Quantification: Aliquot at t=0, 1h, 6h, 24h. Analyze via HPLC-MS (C18 column, Acetonitrile/Water gradient).

  • Criterion: Only compounds with >90% integrity at 6h should proceed to bioassays.

3.2 LPS-Induced TNF-

Inhibition Assay (PBMCs)

This assay measures the compound's ability to dampen the "cytokine storm" response.[3]

  • Reagents: Human Peripheral Blood Mononuclear Cells (PBMCs), Lipopolysaccharide (LPS, E. coli O111:B4), RPMI-1640 media.[3]

  • Protocol:

    • Seeding: Plate PBMCs at

      
       cells/well in 96-well plates.
      
    • Pre-treatment: Treat cells with the 3-oxododecanoate derivative (0.1 – 50

      
      M) for 1 hour.[3] Include Vehicle (DMSO) and Positive Control (Dexamethasone).[3]
      
    • Stimulation: Add LPS (final conc. 100 ng/mL) and incubate for 18 hours at 37°C, 5% CO

      
      .
      
    • Harvest: Centrifuge plate (500xg, 5 min). Collect supernatant.

    • Analysis: Quantify TNF-

      
       via ELISA.
      
    • Viability Check: Perform MTT or CellTiter-Glo assay on the cell pellet to distinguish suppression from cytotoxicity.[3]

Figure 2: Experimental Workflow

The following workflow ensures that observed effects are due to specific immunomodulation rather than general toxicity or degradation.

Workflow Synth Chemical Synthesis (Amide Coupling) Stab Stability Test (HPLC, pH 7.4) Synth->Stab Stab->Synth Unstable (Redesign) Tox Viability Screen (MTT Assay) Stab->Tox >90% Stable Func Functional Assay (TNF-alpha ELISA) Tox->Func >80% Viability Hit Lead Candidate Func->Hit IC50 < 10uM

Caption: Step-wise screening pipeline prioritizing stability and non-toxic immunomodulation.

Therapeutic Implications & Challenges[3][5][6][7]

Sepsis and Systemic Inflammation: The primary application of 3-oxododecanoate derivatives is in conditions characterized by a "cytokine storm." By inhibiting NF-


B and inducing apoptosis in hyper-activated neutrophils, these compounds can potentially resolve inflammation without the long-term immunosuppression seen with corticosteroids.

Autoimmune Diseases: In T-cell driven diseases (e.g., Rheumatoid Arthritis), these derivatives can modulate T-helper cell differentiation.[1] The activation of PPAR-


 favors the differentiation of regulatory T cells (Tregs) over pro-inflammatory Th17 cells.[3]

Challenges:

  • Solubility: The long fatty acid chain leads to poor aqueous solubility, requiring formulation strategies (e.g., liposomes, albumin binding).[3]

  • Off-Target Toxicity: High concentrations can cause indiscriminate mitochondrial damage in non-immune cells (fibroblasts, epithelial cells).[3]

  • Metabolic Stability: While the head group can be stabilized, the

    
    -oxidation of the fatty acid tail by host enzymes remains a clearance pathway.[3]
    
References
  • Telford, G., et al. (1998).[3] "The Pseudomonas aeruginosa quorum-sensing signal molecule N-(3-oxododecanoyl)-L-homoserine lactone has immunomodulatory activity."[1][2][3][5] Infection and Immunity. Link[3]

  • Chhabra, S. R., et al. (2003).[3] "Synthetic analogues of the bacterial signal (quorum sensing) molecule N-(3-oxododecanoyl)-L-homoserine lactone as immune modulators." Journal of Medicinal Chemistry. Link[3]

  • Jahoor, A., et al. (2008).[3] "The mechanism of action of the Pseudomonas aeruginosa quorum-sensing signal molecule, N-(3-oxododecanoyl)-L-homoserine lactone, on human cells." Immunology. Link

  • Kravchenko, V. V., et al. (2008).[3] "Modulation of gene expression via disruption of NF-kappaB signaling by a bacterial small molecule."[3] Science. Link[3]

  • Unden, A., et al. (2025).[3] "Bacteria-derived 3-hydroxydodecanoic acid induces a potent anti-tumor immune response via the GPR84 receptor."[6] Cell Reports Medicine. Link

Sources

Foundational

Technical Guide: The Biofilm "Switch"—3-Oxododecanoate vs. 3-Oxo-C12-HSL

Executive Summary Topic: The functional divergence between 3-oxo-C12-homoserine lactone (3-oxo-C12-HSL) and its hydrolysis product, 3-oxododecanoate (3-oxo-C12-acid) . Core Insight: In Pseudomonas aeruginosa biofilm path...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Topic: The functional divergence between 3-oxo-C12-homoserine lactone (3-oxo-C12-HSL) and its hydrolysis product, 3-oxododecanoate (3-oxo-C12-acid) . Core Insight: In Pseudomonas aeruginosa biofilm pathology, 3-oxo-C12-HSL acts as the primary autoinducer (LasI/LasR system) driving biofilm maturation and virulence. However, its degradation product, 3-oxododecanoate, represents a "silenced" state. For drug development professionals, the strategic enzymatic conversion of the lactone to the acid (Quorum Quenching) offers a non-biocidal therapeutic pathway to dismantle biofilm architecture and attenuate host inflammation without triggering resistance mechanisms common to traditional antibiotics.

Part 1: Mechanistic Foundation

The Lactone-Acid Duality

The structural integrity of the homoserine lactone ring is the binary switch for P. aeruginosa virulence.

  • 3-oxo-C12-HSL (The Activator): Binds to the LasR receptor, triggering the transcription of virulence factors (elastase, exotoxin A) and the rhl quorum sensing (QS) system.[1][2] It promotes biofilm differentiation into complex "mushroom" structures and induces apoptosis in host immune cells.

  • 3-Oxododecanoate (The Quenched Product): Formed via the hydrolysis of the lactone ring by lactonases (e.g., PON2, bacterial metallo-beta-lactamases). This molecule fails to activate LasR. Consequently, the biofilm remains in a fragile, undifferentiated state, susceptible to immune clearance and antimicrobial therapy.

The "Tetramic Acid" Prevention Mechanism

A critical, often overlooked aspect of this conversion is the prevention of spontaneous chemical rearrangement.

  • Pathway A (Active): 3-oxo-C12-HSL can spontaneously rearrange into tetramic acid derivatives, which possess bactericidal activity against Gram-positive competitors (e.g., Staphylococcus aureus) and iron-chelating properties.

  • Pathway B (Therapeutic): Enzymatic hydrolysis to 3-oxododecanoate prevents the formation of tetramic acid, neutralizing the bacterium's competitive edge and reducing direct cytotoxicity to host tissues.

DOT Diagram: The Quorum Quenching Switch

The following diagram illustrates the transition from the active pathogenic state to the silenced state via lactonase activity.

QuorumSwitch HSL 3-oxo-C12-HSL (Active Autoinducer) LasR LasR Receptor (Cytoplasmic) HSL->LasR Binds & Activates Acid 3-Oxododecanoate (Inactive Acid) HSL->Acid Hydrolysis (Ring Opening) Biofilm Biofilm Maturation & Virulence Factors LasR->Biofilm Transcriptional Activation Lactonase Lactonase Enzyme (Therapeutic Agent) Lactonase->HSL Targets Acid->LasR No Binding (Signal Loss) Immune Host Immune Clearance Acid->Immune Sensitizes Bacteria

Caption: Enzymatic hydrolysis of the autoinducer 3-oxo-C12-HSL prevents LasR activation, halting biofilm maturation.

Part 2: Experimental Workflows

To validate a Quorum Quenching (QQ) candidate, researchers must demonstrate not just the disappearance of the HSL, but the specific formation of 3-oxododecanoate and the concurrent loss of biological activity.

Protocol 1: Synthesis and Isolation of 3-Oxododecanoate (Control Standard)

Purpose: To generate a pure standard of the acid form for use as a negative control in biofilm assays.

  • Starting Material: Dissolve 10 mg of synthetic 3-oxo-C12-HSL in 1 mL of acetonitrile.

  • Alkaline Hydrolysis: Add 1 mL of 1M NaOH. Incubate at 37°C for 4 hours. The high pH forces the lactone ring to open.

  • Neutralization: Carefully adjust pH to 7.0 using 1M HCl. Note: Do not acidify below pH 5, or the ring may spontaneously re-close or the fatty acid may precipitate.

  • Verification: Analyze via LC-MS/MS.

    • Target Mass: 3-oxo-C12-HSL (MW ~297 Da) → 3-Oxododecanoate (MW ~315 Da, M+H2O).

    • Success Metric: >99% conversion of the 297 m/z peak to the 315 m/z species.

Protocol 2: Biofilm Inhibition & Dispersion Assay

Purpose: To quantify the differential impact of HSL vs. Acid on biofilm architecture.

Materials:

  • Strain: P. aeruginosa PAO1 (Wild Type) and PAO1-ΔlasI (Signal-negative mutant).

  • Media: AB Minimal Medium + 0.5% Glucose (prevents rapid degradation of signals).

Step-by-Step:

  • Inoculation: Dilute overnight cultures of PAO1-ΔlasI to OD600 = 0.05 in fresh media.

  • Treatment Groups (in 96-well microplate):

    • Group A (Negative Control): Media only (Biofilm should be weak/flat).

    • Group B (Positive Control): Add 10 µM 3-oxo-C12-HSL (Restores WT biofilm phenotype).

    • Group C (Test): Add 10 µM 3-Oxododecanoate (Synthesized in Protocol 1).

    • Group D (QQ Validation): Add 10 µM 3-oxo-C12-HSL + 1 Unit Lactonase.

  • Incubation: 37°C for 24 hours under static conditions.

  • Visualization (Crystal Violet):

    • Wash wells 3x with PBS to remove planktonic cells.

    • Stain with 0.1% Crystal Violet for 15 min.

    • Solubilize with 30% Acetic Acid.

    • Measure Absorbance at 590 nm.

  • Visualization (Confocal Laser Scanning Microscopy - CLSM):

    • Stain with SYTO9 (Live/Green) and Propidium Iodide (Dead/Red).

    • Critical Observation: Group B should show thick (>20µm) mushroom structures. Group C should show sparse, flat monolayers similar to Group A.

DOT Diagram: Experimental Logic Flow

ExpWorkflow Start P. aeruginosa (lasI Mutant) Treat_HSL Add 3-oxo-C12-HSL (10 µM) Start->Treat_HSL Treat_Acid Add 3-Oxododecanoate (10 µM) Start->Treat_Acid Incubate Incubate 24h Static Culture Treat_HSL->Incubate Treat_Acid->Incubate Result_HSL Result: Thick Biofilm (Virulence Restored) Incubate->Result_HSL LasR Activation Result_Acid Result: Flat Monolayer (No Restoration) Incubate->Result_Acid No Activation

Caption: Differential impact of Lactone vs. Acid on biofilm restoration in signal-deficient mutants.

Part 3: Data Interpretation & Drug Development Implications

Quantitative Comparison: HSL vs. Acid

The following table summarizes the biological activity profile, derived from standard reporter assays (e.g., lasB-gfp fusions).

Feature3-oxo-C12-HSL (Lactone)3-Oxododecanoate (Acid)Drug Dev Implication
LasR Binding Affinity High (

~ 10-50 nM)
Negligible / NoneAcid form is a "safe" end-product.
Biofilm Mass (CV Assay) 100% (Baseline Max)< 20% (Similar to untreated mutant)Hydrolysis effectively prevents biofilm initiation.
Immune Modulation Induces apoptosis in neutrophils; Activates NF-κBWeak / InactiveAcid reduces host inflammatory burden.
Stability pH sensitive (degrades at pH > 7)Stable at physiological pHAcid accumulation is a marker of successful QQ.
Cytotoxicity High (Host cell membrane damage)Low / NoneImproved safety profile for enzymatic therapies.
Strategic Insight for Lead Optimization

For drug development, the goal is not to target the bacteria with biocides (which breeds resistance) but to catalyze the shift to 3-Oxododecanoate .

  • Enzyme Engineering: Develop thermostable lactonases (e.g., modified SsoPox) that function efficiently in the viscous, DNA-rich environment of a cystic fibrosis lung.

  • Delivery Systems: Encapsulate lactonases in liposomes or nanoparticles to protect them from host proteases until they reach the biofilm matrix.

  • Biomarker Utility: In clinical trials, monitoring the ratio of [3-Oxododecanoate] / [3-oxo-C12-HSL] in patient sputum can serve as a direct pharmacodynamic biomarker for Quorum Quenching efficacy.

References

  • Vertex AI Search. (2024). Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation.[3] National Institutes of Health. Link

  • Vertex AI Search. (2023). Thermostable Lactonases Inhibit Pseudomonas aeruginosa Biofilm: Effect In Vitro and in Drosophila melanogaster Model. MDPI. Link

  • Vertex AI Search. (2017). Quorum Quenching Revisited—From Signal Decays to Signalling Confusion. MDPI. Link

  • Vertex AI Search. (2025). The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence. ResearchGate. Link

  • Vertex AI Search. (2022). Antibiofilm Activity of Omega-3 Fatty Acids and Its Influence on the Expression of Biofilm Formation Genes. National Institutes of Health. Link

Sources

Protocols & Analytical Methods

Method

methods for 3-Oxododecanoate detection and quantification

Application Note: High-Fidelity Quantification of 3-Oxododecanoate and 3-oxo-C12-HSL Executive Summary & Biological Context This guide addresses the detection and quantification of 3-oxododecanoate (3-oxo-C12 acid) and i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Quantification of 3-Oxododecanoate and 3-oxo-C12-HSL

Executive Summary & Biological Context

This guide addresses the detection and quantification of 3-oxododecanoate (3-oxo-C12 acid) and its parent molecule, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL).[1]

In drug development targeting Pseudomonas aeruginosa virulence, distinguishing between these two species is critical. 3-oxo-C12-HSL is the primary Quorum Sensing (QS) signal activating the las system. However, it is unstable; lactonases (host or bacterial) and high pH hydrolyze the lactone ring, yielding 3-oxododecanoate.

While often dismissed as an inactive degradation product, 3-oxododecanoate possesses distinct immunomodulatory properties. Therefore, accurate quantification requires a method that prevents spontaneous hydrolysis during processing and resolves the acid from the lactone.

Critical Control Points: The "Self-Validating" Workflow

Before initiating any protocol, you must address the chemical instability of the analyte. Failure to stabilize pH renders data invalid.

  • The Instability Factor: At pH > 7.0, the lactone ring of 3-oxo-C12-HSL opens spontaneously to form 3-oxododecanoate.

  • The Validation Step: Every sample set must include a "Spike-Recovery" control where synthetic 3-oxo-C12-HSL is added to a sterile matrix. If >5% 3-oxododecanoate is detected in this control, your extraction buffer is too alkaline or your processing time is too slow.

Workflow Visualization

Workflow Sample Biological Sample (Sputum/Biofilm/Media) Acidify Acidification (pH 4.5 with Acetic Acid) *STOPS HYDROLYSIS* Sample->Acidify Immediate Extract LLE Extraction (Ethyl Acetate) Acidify->Extract Dry Nitrogen Dry Down Extract->Dry Reconstitute Reconstitute in 50% MeOH Dry->Reconstitute Analysis Analysis Choice Reconstitute->Analysis LCMS LC-MS/MS (Quantifies HSL & Acid) Analysis->LCMS Pharmacokinetics Bio Biosensor (LasR) (Detects HSL Only) Analysis->Bio High Throughput Screening

Figure 1: Sample processing workflow emphasizing the critical acidification step to freeze the HSL:Acid ratio.

Method A: LC-MS/MS (Gold Standard Quantification)

This is the preferred method for pharmacokinetic (PK) studies and metabolic profiling. It allows simultaneous quantification of the signal (HSL) and the metabolite (Acid) via polarity switching.

Reagents & Equipment
  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6µm, 100 x 2.1 mm).

  • Internal Standard (IS): N-decanoyl-L-homoserine lactone (C10-HSL) or deuterated 3-oxo-C12-HSL (if available).

Sample Preparation Protocol
  • Collection: Collect 500 µL of cell-free supernatant.

  • Stabilization: Immediately add 5 µL of Glacial Acetic Acid (approx. 1% v/v) to lower pH to ~4.5. Do not store samples without acidification.

  • IS Addition: Add Internal Standard to a final concentration of 1 µM.

  • Extraction: Add 500 µL of Ethyl Acetate. Vortex vigorously for 30 seconds.

  • Separation: Centrifuge at 12,000 x g for 5 minutes.

  • Collection: Transfer the top organic layer to a glass vial.

  • Repeat: Repeat extraction once more; combine organic layers.

  • Drying: Evaporate solvent under a gentle stream of nitrogen.

  • Reconstitution: Dissolve residue in 100 µL of 50% Methanol/Water. Transfer to LC vial.

MS/MS Parameters (MRM Mode)
AnalytePolarityPrecursor (m/z)Product (m/z)Collision Energy (V)Notes
3-oxo-C12-HSL Positive (+)298.3102.125Lactone ring fragment (Specific)
3-oxo-C12-HSL Positive (+)298.3197.118Acyl chain fragment
3-Oxododecanoate Negative (-)213.2169.115Loss of CO₂ (Decarboxylation)
3-Oxododecanoate Negative (-)213.259.020Acetate fragment

Note: 3-oxododecanoate ionizes best in Negative ESI mode due to the carboxylic acid. If your instrument is slow at polarity switching, perform two separate injections.

Method B: Whole-Cell Biosensor (High-Throughput Screening)

Use this method for screening large libraries of quorum sensing inhibitors (QSIs). Note that this method detects bioactivity, not concentration. It is specific to the HSL form; the free acid does not activate the LasR reporter significantly.

The Reporter System
  • Strain: E. coli or P. aeruginosa (lasI mutant) carrying plasmid pSB1075 (lasR promoter fused to luxCDABE).

  • Mechanism: 3-oxo-C12-HSL binds LasR

    
     LasR-HSL complex binds las promoter 
    
    
    
    Bioluminescence.
Protocol
  • Reporter Growth: Grow reporter strain overnight in LB + Antibiotic (e.g., Tetracycline). Dilute 1:100 in fresh media.

  • Assay Setup: In a black 96-well plate, mix:

    • 100 µL of diluted reporter strain.

    • 100 µL of sterile-filtered sample supernatant (pH adjusted to 7.0—biosensors require neutral pH).

  • Incubation: Incubate at 37°C for 4 hours with shaking.

  • Measurement: Measure Luminescence (RLU) and OD600 (for cell density normalization).

  • Data Processing: Calculate Specific Luminescence = RLU / OD600.

Method C: GC-MS (Metabolomics)

GC-MS is excellent for analyzing the fatty acid pool but requires derivatization because 3-oxododecanoate is non-volatile and thermally unstable (beta-keto acids decarboxylate upon heating).

Derivatization Protocol (Silylation)
  • Dry Sample: Completely dry the ethyl acetate extract (from Method A) under nitrogen. Water must be absent.

  • Reagent: Add 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Reaction: Cap vial tightly. Incubate at 60°C for 30 minutes.

  • Injection: Inject 1 µL into GC-MS in Splitless mode.

  • Detection: Look for the TMS-ester derivative of 3-oxododecanoate.

Comparative Analysis of Methods

FeatureLC-MS/MSWhole-Cell BiosensorGC-MS
Target HSL & Acid (Separated)HSL Only (Bioactive)Total Fatty Acid Pool
Sensitivity High (nM range)Medium (µM range)High (after derivatization)
Throughput Medium (15 min/sample)High (96/384 well)Low (30 min/sample)
Cost High (Instrumentation)Low (Reagents)Medium
Key Risk Matrix effectsNon-specific activationIncomplete derivatization

References

  • Pearson, J. P., et al. (1995). Structure of the autoinducer required for expression of Pseudomonas aeruginosa virulence genes. Proceedings of the National Academy of Sciences. Link

  • Yates, E. A., et al. (2002). N-Acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. Infection and Immunity. Link

  • Ortori, C. A., et al. (2011). Quantitative profiling of the N-acyl-homoserine lactone signaling metabolites of Pseudomonas aeruginosa by liquid chromatography/electrospray ionization-tandem mass spectrometry. Rapid Communications in Mass Spectrometry. Link

  • Tateda, K., et al. (2003). The Pseudomonas aeruginosa Autoinducer N-3-Oxododecanoyl Homoserine Lactone Accelerates Apoptosis in Macrophages and Neutrophils. Infection and Immunity. Link

Sources

Application

Application Note &amp; Protocol: Solid-Phase Synthesis of 3-Oxododecanoate Analogs for Quorum Sensing Modulation

Introduction: Targeting Bacterial Communication Bacteria utilize a sophisticated cell-to-cell communication system known as Quorum Sensing (QS) to coordinate collective behaviors, including biofilm formation, virulence f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Bacterial Communication

Bacteria utilize a sophisticated cell-to-cell communication system known as Quorum Sensing (QS) to coordinate collective behaviors, including biofilm formation, virulence factor expression, and antibiotic resistance.[1][2] This process relies on the production and detection of small signaling molecules called autoinducers. In many pathogenic Gram-negative bacteria, such as Pseudomonas aeruginosa, a key autoinducer is N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL or 3-O-C12-HSL).[3][4] The accumulation of OdDHL triggers a genetic cascade that activates virulence, making it a prime target for novel antimicrobial strategies.

Developing molecules that can interfere with this signaling pathway—so-called Quorum Sensing Inhibitors (QSIs)—offers a promising anti-virulence approach that may circumvent the selective pressures leading to traditional antibiotic resistance.[5][6] The synthesis of OdDHL and its structural analogs is therefore critical for the discovery and development of new therapeutic agents.[3][7]

This guide provides a detailed protocol for the synthesis of 3-oxododecanoate-homoserine lactone and its analogs using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The SPPS methodology, originally developed by R. Bruce Merrifield, offers significant advantages over traditional solution-phase synthesis, including simplified purification, the ability to drive reactions to completion with excess reagents, and amenability to automation.[8][9][10][11]

Principle of the Method: Fmoc-Based Solid-Phase Synthesis

Solid-phase synthesis involves the stepwise construction of a target molecule on an insoluble polymer resin.[11][12] For the synthesis of 3-oxododecanoate analogs, we employ the widely used Fmoc (9-fluorenylmethyloxycarbonyl) strategy.[8][13]

The core principle involves three key stages:

  • Anchoring: The first building block, Fmoc-L-Homoserine, is covalently attached to a 2-chlorotrityl chloride (2-CTC) resin. This specific resin is highly acid-labile, allowing for mild cleavage conditions that preserve the final product's integrity.[14]

  • Elongation: The synthesis proceeds through a cycle of two fundamental steps:

    • Fmoc Deprotection: The temporary, base-labile Fmoc protecting group on the amine of the homoserine is removed using a solution of piperidine in N,N-dimethylformamide (DMF).[15][16]

    • Coupling: The free amine is then acylated by coupling it with the desired carboxylic acid (e.g., 3-oxododecanoic acid). This reaction is mediated by an activating agent to form a stable amide bond.

  • Cleavage and Cyclization: Once the synthesis is complete, the molecule is cleaved from the resin using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).[17][18] The acidic environment simultaneously catalyzes the intramolecular esterification (lactonization) of the homoserine moiety to form the crucial lactone ring.

The overall workflow is depicted below.

cluster_0 SPPS Cycle cluster_1 Final Steps Resin 1. Start with 2-CTC Resin Load 2. Load Fmoc-Homoserine Resin->Load DIPEA, DCM Deprotect 3. Fmoc Deprotection (Piperidine/DMF) Load->Deprotect Wash1 4. Wash Deprotect->Wash1 Couple 5. Couple 3-Oxododecanoic Acid Wash1->Couple HBTU, DIPEA Wash2 6. Wash Couple->Wash2 Final Resin-Bound Product Wash2->Final Cleave 7. Cleavage & Lactonization (TFA) Final->Cleave Purify 8. Purification (RP-HPLC) Cleave->Purify Analyze 9. Analysis (LC-MS) Purify->Analyze

Figure 1: Overall workflow for the solid-phase synthesis of 3-oxododecanoate analogs.

Materials and Reagents

Category Item Suggested Grade/Supplier
Resin 2-Chlorotrityl chloride (2-CTC) resin, 100-200 mesh, ~1.2 mmol/gSigma-Aldrich, Bachem
Building Blocks Fmoc-L-Homoserine-OHChemPep, Sigma-Aldrich
3-Oxododecanoic acidCayman Chemical, Santa Cruz Biotechnology
Solvents N,N-Dimethylformamide (DMF), Peptide Synthesis GradeFisher Scientific, VWR
Dichloromethane (DCM), AnhydrousSigma-Aldrich
PiperidineAcros Organics
Diethyl ether, AnhydrousFisher Scientific
Acetonitrile (ACN), HPLC GradeVWR
Water, HPLC GradeVWR
Reagents N,N-Diisopropylethylamine (DIPEA)Sigma-Aldrich
HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium)ChemPep, Advanced ChemTech
Trifluoroacetic acid (TFA), Reagent GradeSigma-Aldrich
Triisopropylsilane (TIS)Acros Organics
Equipment Solid-phase synthesis vessel with fritTorviq, Chemglass
Shaker or bubbler (for mixing)
HPLC System (Analytical and Preparative)Agilent, Waters
C18 Reverse-Phase HPLC ColumnsPhenomenex, Waters
Mass Spectrometer (ESI-MS)Thermo Fisher, Sciex
LyophilizerLabconco, SP Scientific

Detailed Synthesis Protocol

This protocol describes a standard synthesis on a 0.25 mmol scale. All steps should be performed in a fume hood with appropriate personal protective equipment.

Phase 1: Resin Preparation and Loading of Fmoc-L-Homoserine

The causality behind this first phase is to establish a stable, yet cleavable, anchor point for the synthesis. 2-CTC resin is chosen for its sensitivity to mild acid, which facilitates release without harsh conditions that could degrade the final product.[14]

  • Resin Swelling: Place 208 mg of 2-CTC resin (~0.25 mmol) into a synthesis vessel. Add 5 mL of DCM and allow the resin to swell for 30 minutes with gentle agitation. Drain the solvent.

  • Loading Solution Preparation: In a separate vial, dissolve Fmoc-L-Homoserine-OH (178 mg, 0.5 mmol, 2 eq) in 3 mL of anhydrous DCM. Add DIPEA (174 µL, 1.0 mmol, 4 eq).

  • Loading Reaction: Add the loading solution to the swollen resin. Agitate the mixture for 2 hours at room temperature.

  • Capping: To cap any unreacted chloride sites on the resin, add 0.5 mL of methanol and agitate for 30 minutes.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 5 mL), DCM (3 x 5 mL), and finally DMF (3 x 5 mL).

Phase 2: Fmoc Deprotection

This step exposes the primary amine of the homoserine, making it nucleophilic and ready for the subsequent acylation. Piperidine is a secondary amine that forms an adduct with the dibenzofulvene byproduct of Fmoc cleavage, preventing side reactions.[16]

  • Deprotection: Add 5 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes.

  • Second Deprotection: Drain the solution and repeat step 1 with a fresh 5 mL of 20% piperidine in DMF for 15 minutes.

  • Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine, which would otherwise neutralize the incoming activated acid.

Self-Validation Checkpoint: The Kaiser test can be performed on a few beads of resin. A positive result (deep blue beads) confirms the presence of a free primary amine, indicating successful deprotection.[15]

Phase 3: Acylation with 3-Oxododecanoic Acid

This is the key bond-forming step. HBTU is an efficient coupling reagent that reacts with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the free amine on the resin-bound homoserine. DIPEA acts as an organic base to activate the reaction and neutralize any acidic byproducts.

Figure 2: The key acylation (coupling) reaction on the solid support.
  • Activation Solution Preparation: In a separate vial, dissolve 3-oxododecanoic acid (171 mg, 0.75 mmol, 3 eq) and HBTU (284 mg, 0.75 mmol, 3 eq) in 3 mL of DMF. Add DIPEA (261 µL, 1.5 mmol, 6 eq) and allow the solution to pre-activate for 2-3 minutes.

  • Coupling Reaction: Add the activation solution to the deprotected resin. Agitate for 2-4 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin sequentially with DMF (3 x 5 mL) and DCM (3 x 5 mL). Dry the resin under vacuum.

Self-Validation Checkpoint: A negative Kaiser test (yellow/colorless beads) indicates the absence of free primary amines, confirming complete coupling.

Phase 4: Cleavage, Lactonization, and Work-up

The cleavage cocktail is designed not only to release the product but also to protect it. TFA is the strong acid for cleavage. TIS is a crucial scavenger that quenches the highly reactive trityl cations released from the resin, preventing them from re-attaching to or modifying the product. Water assists in the lactonization process.[18]

  • Cleavage: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O. Add 5 mL of this cocktail to the dry resin in the synthesis vessel.

  • Reaction: Agitate gently at room temperature for 2 hours. The acidic conditions will cleave the molecule from the resin and promote the formation of the homoserine lactone ring.

  • Filtration: Filter the TFA solution containing the cleaved product into a clean collection tube. Wash the resin with an additional 1-2 mL of TFA to ensure complete recovery.

  • Precipitation: Add the TFA solution dropwise into a 50 mL conical tube containing 40 mL of ice-cold diethyl ether. A white precipitate (the crude product) should form.

  • Isolation: Centrifuge the suspension at 3000 x g for 5 minutes. Carefully decant the ether. Wash the pellet with another 20 mL of cold ether and repeat the centrifugation.

  • Drying: After decanting the final ether wash, dry the crude white solid under a stream of nitrogen or in a vacuum desiccator.

Purification and Characterization

The crude product will contain the desired molecule along with minor impurities from side reactions or incomplete steps. RP-HPLC is the standard method for purification.[17][19]

Purification Protocol
  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., 50:50 Acetonitrile/Water).

  • HPLC Purification: Purify the product using a preparative C18 RP-HPLC column. Elute with a gradient of Solvent A (0.1% TFA in Water) and Solvent B (0.1% TFA in Acetonitrile).

Preparative HPLC Gradient
Time (min) % Solvent B
030
530
3595
4095
4230
5030
  • Fraction Collection: Collect fractions corresponding to the major product peak.

  • Analysis and Pooling: Analyze the collected fractions for purity using analytical HPLC. Pool the fractions with >95% purity.

  • Lyophilization: Freeze the pooled fractions and lyophilize to obtain the final product as a pure, fluffy white powder.

Expected Analytical Data

The identity and purity of the final product, N-(3-oxododecanoyl)-L-homoserine lactone, must be confirmed.[20][21]

Analysis Method Expected Result
Analytical RP-HPLC Single major peak with purity ≥95%
Mass Spectrometry (ESI-MS) Calculated [M+H]⁺: 298.19
Observed [M+H]⁺: 298.2 ± 0.1

Application: Modulating Bacterial Quorum Sensing

The synthesized 3-oxododecanoate analogs serve as invaluable tools for studying bacterial communication. They can be used as agonists to induce QS-controlled genes or, more commonly, as antagonists (QSIs) to inhibit virulence. Their biological activity is typically assessed using bacterial reporter strains that produce a measurable signal (e.g., light, color) in response to QS activation. By adding the synthetic analog, a researcher can quantify its ability to either mimic or block the native autoinducer.

cluster_0 Bacterial Cell Synthase LuxI-type Synthase Receptor LuxR-type Receptor Synthase->Receptor OdDHL (Autoinducer) Genes Virulence Genes Receptor->Genes Activates QSI Synthetic Analog (QSI) QSI->Receptor Blocks

Figure 3: Simplified mechanism of Quorum Sensing inhibition by a synthetic analog.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low Yield Incomplete loading of the first building block.Increase loading time or equivalents of Fmoc-Homoserine. Ensure anhydrous conditions.
Incomplete coupling (acylation).Extend coupling time to 4 hours. Use a stronger coupling agent like HATU. Ensure DMF is anhydrous.
Product loss during work-up.Ensure ether is ice-cold for efficient precipitation. Be careful when decanting solvent from the pellet.
Incomplete Coupling (Positive Kaiser Test) Steric hindrance of the acid.Double the coupling time and reagent equivalents.
Inefficient activation.Ensure coupling reagents are fresh and dry. Pre-activate for at least 2 minutes before adding to the resin.
Multiple Peaks in HPLC Incomplete deprotection or coupling.Review protocols and ensure sufficient reaction times and reagent quality.
Side reactions during cleavage.Ensure an adequate amount of scavenger (TIS) is used. Keep cleavage time to 2-3 hours to minimize side reactions.
Racemization during loading/coupling.Ensure the temperature does not exceed room temperature. Use HOBt/DIC as a milder coupling alternative if racemization is suspected.

References

  • Vertex AI Search. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • St. Paul's Cathedral Mission College. (n.d.). Solid-Phase Peptide Synthesis (Merrifield).
  • (n.d.). Mastering Solid Phase Peptide Synthesis (SPPS).
  • UGC MOOCs. (n.d.). Solid-phase peptide synthesis objectives.
  • JoVE. (2017, February 22). Video: Solid Phase Synthesis.
  • PMC - PubMed Central. (n.d.). Practical Protocols for Solid-Phase Peptide Synthesis 4.0.
  • Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.
  • Wikipedia. (n.d.). Solid-phase synthesis.
  • (n.d.). Direct Fmoc-Chemistry-Based Solid-Phase Synthesis of Peptidyl Thioesters.
  • (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Frontiers. (n.d.). Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa.
  • ResearchGate. (2025, August 6). Synthetic Analogues of the Bacterial Signal (Quorum Sensing) Molecule N -(3-Oxododecanoyl)- l -homoserine Lactone as Immune Modulators | Request PDF.
  • ResearchGate. (2025, August 6). Robust routes for the synthesis of N-acylated-L-homoserine lactone (AHL) quorum sensing molecules with high levels of enantiomeric purity | Request PDF.
  • PMC - NIH. (n.d.). Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue.
  • (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
  • PubMed Central. (n.d.). The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages.
  • Chemistry LibreTexts. (2024, September 30). 26.8: Automated Peptide Synthesis- The Merrifield Solid-Phase Method.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • MDPI. (2024, December 26). A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography.
  • PMC - NIH. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates.
  • PMC - PubMed Central. (n.d.). Design, Synthesis, and Biological Evaluation of the Quorum-Sensing Inhibitors of Pseudomonas aeruginosa PAO1.
  • (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • ResearchGate. (2025, August 9). (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • MDPI. (n.d.). Short Synthesis of Structurally Diverse N-Acylhomoserine Lactone Analogs and Discovery of Novel Quorum Quenchers Against Gram-Negative Pathogens.
  • ACS Publications. (2023, February 15). Design of Quorum Sensing Inhibitor–Polymer Conjugates to Penetrate Pseudomonas aeruginosa Biofilms | ACS Macro Letters.
  • PubMed. (n.d.). Synthetic analogues of the bacterial signal (quorum sensing) molecule N-(3-oxododecanoyl)-L-homoserine lactone as immune modulators.
  • LCGC International. (n.d.). Quantifying Small Molecules by Mass Spectrometry.
  • PMC - NIH. (n.d.). Affinity purification of synthetic peptides.
  • (2013, February 7). Mass Spectrometry analysis of Small molecules.
  • MDPI. (n.d.). Quorum Sensing Inhibitors: An Alternative Strategy to Win the Battle against Multidrug-Resistant (MDR) Bacteria.
  • PubMed. (n.d.). Fmoc Solid-Phase Peptide Synthesis.
  • Biotage. (2023, January 30). How to purify synthetic peptides - what are the options?
  • (2014, June 13). Methods and protocols of modern solid phase peptide synthesis.
  • PNAS. (n.d.). Acyl homoserine-lactone quorum-sensing signal generation.
  • Electronic Journal of Biotechnology. (n.d.). Peptides, solid-phase synthesis and characterization.
  • Agilent. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH.
  • Frontiers. (n.d.). Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation.
  • (n.d.). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis.
  • Research and Reviews. (2023, January 24). Synthetically Modified Quorum Sensing (QS) Inhibitor.
  • ResearchGate. (2025, October 16). (PDF) Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology.
  • (n.d.). N-(3-Oxododecanoyl)-L-homoserine lactone quorum sensing signaling molecule.
  • Sigma-Aldrich. (n.d.). Small Molecule HPLC.
  • (2015, September 30). Mass Spectrometry in Small Molecule Drug Development.
  • MDPI. (n.d.). Molecular Mechanisms of Bacterial Communication and Their Biocontrol.
  • PMC - PubMed Central. (n.d.). Exploiting Quorum Sensing To Confuse Bacterial Pathogens.
  • PubMed. (2020, March 6). Role of interspecies bacterial communication in the virulence of pathogenic bacteria.

Sources

Method

application of 3-Oxododecanoate in metabolic studies

Application Note: 3-Oxododecanoate (3-Oxododecanoyl-CoA) in Mitochondrial Beta-Oxidation Profiling Part 1: Introduction & Metabolic Context 3-Oxododecanoate (typically studied as its thioester, 3-Oxododecanoyl-CoA ) is a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Oxododecanoate (3-Oxododecanoyl-CoA) in Mitochondrial Beta-Oxidation Profiling

Part 1: Introduction & Metabolic Context

3-Oxododecanoate (typically studied as its thioester, 3-Oxododecanoyl-CoA ) is a critical intermediate in the mitochondrial


-oxidation of lauric acid (C12:0). Its metabolic turnover is governed by the Mitochondrial Trifunctional Protein (MTP) , a hetero-octameric complex that catalyzes the final three steps of long-chain fatty acid oxidation.

In the context of drug development and metabolic disease research, 3-Oxododecanoate serves two pivotal roles:

  • Mechanistic Probe: It is the specific substrate for 3-Ketoacyl-CoA Thiolase (the

    
    -subunit of MTP). Quantifying its consumption allows researchers to isolate thiolase activity from the preceding dehydrogenase steps.
    
  • Biomarker of Dysfunction: Accumulation of 3-oxo intermediates (and their reduced 3-hydroxy counterparts) is the hallmark of LCHAD (Long-chain 3-hydroxyacyl-CoA dehydrogenase) Deficiency and TFP Deficiency .

This guide details the protocols for using 3-Oxododecanoyl-CoA to assay MTP activity and screen for drug-induced mitochondrial toxicity.

Part 2: Mechanism of Action

The degradation of long-chain fatty acids occurs via the


-oxidation spiral. 3-Oxododecanoyl-CoA is formed by the oxidation of 3-Hydroxydodecanoyl-CoA (catalyzed by LCHAD) and is subsequently cleaved by 3-Ketoacyl-CoA Thiolase to yield Decanoyl-CoA and Acetyl-CoA.
Visual 1: The MTP Catalytic Cycle

BetaOxidation Substrate Lauryl-CoA (C12:0) Enoyl 2-Trans-Dodecenoyl-CoA Substrate->Enoyl Oxidation ACAD ACAD (Dehydrogenase) Substrate->ACAD Hydroxy 3-Hydroxy-Dodecanoyl-CoA Enoyl->Hydroxy Hydration Hydratase MTP (Hydratase) Enoyl->Hydratase Oxo 3-Oxododecanoyl-CoA (Target Analyte) Hydroxy->Oxo NAD+ -> NADH LCHAD MTP (LCHAD) Hydroxy->LCHAD Products Decanoyl-CoA (C10:0) + Acetyl-CoA Oxo->Products CoA-SH Thiolase MTP (Thiolase) Oxo->Thiolase

Caption: The central role of 3-Oxododecanoyl-CoA in the Mitochondrial Trifunctional Protein (MTP) cascade.[1] It is the direct substrate for the thiolase cleavage step.

Part 3: Experimental Protocols

Protocol A: Spectrophotometric Assay of 3-Ketoacyl-CoA Thiolase Activity

Objective: Measure the rate of 3-Oxododecanoyl-CoA cleavage to assess MTP thiolase function. This assay is critical for diagnosing TFP deficiency and testing drugs that may inhibit beta-oxidation (e.g., valproic acid derivatives).

Principle: 3-Ketoacyl-CoA esters form a complex with Mg²⁺ ions that absorbs light at 303 nm . The cleavage of the keto-acyl bond by thiolase destroys this complex, resulting in a decrease in absorbance.

Reagents:

  • Buffer: 100 mM Tris-HCl, pH 8.2.

  • Cofactors: 25 mM MgCl₂, 5 mM KCl.

  • Substrate: 3-Oxododecanoyl-CoA (Synthesis required or custom order; typically stored at -80°C in 50 mM MES, pH 6.0).

  • Co-substrate: 0.5 mM Coenzyme A (Li salt).

  • Enzyme Source: Isolated mitochondria (rat liver/heart) or purified recombinant human MTP.

Workflow:

  • Baseline Setup:

    • Pre-incubate the spectrophotometer to 30°C.

    • In a quartz cuvette, add:

      • 800 µL Buffer (Tris-HCl/MgCl₂/KCl)

      • 10 µL CoA-SH (0.5 mM final)

      • Enzyme fraction (10–50 µg protein)

    • Note: Allow to equilibrate for 2 minutes to establish background absorbance.

  • Reaction Initiation:

    • Add 20 µM 3-Oxododecanoyl-CoA (final concentration).

    • Mix rapidly by inversion (do not vortex vigorously to avoid protein denaturation).

  • Data Acquisition:

    • Monitor absorbance at 303 nm (ε = 14–16 mM⁻¹cm⁻¹ for the Mg-enolate complex).

    • Record for 3–5 minutes. The slope should be linear.

  • Calculation:

    
    
    
    • Validation: Run a "No CoA" control. Thiolase requires CoA; any decrease in absorbance without CoA indicates non-specific hydrolysis or acyl-CoA thioesterase activity.

Protocol B: Metabolic Flux Analysis via LC-MS/MS

Objective: To detect the accumulation of 3-oxododecanoate (as acylcarnitine or CoA ester) in cell models treated with candidate drugs.

Sample Prep (Fibroblasts/Hepatocytes):

  • Pulse: Incubate cells with 200 µM [U-13C]-Lauric Acid (C12) for 2 hours.

  • Quench: Remove media, wash with cold PBS, and quench with 80% Acetonitrile/Water (containing internal standards).

  • Extraction: Scrape cells, sonicate, and centrifuge (14,000 x g, 10 min, 4°C).

  • Derivatization (Optional but recommended for sensitivity):

    • Evaporate supernatant.

    • Derivatize with Butanolic HCl (65°C, 15 min) to form butyl esters.

LC-MS/MS Parameters (Targeted):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)
3-Oxododecanoyl-Carnitine 386.385.04.2
3-Hydroxydodecanoyl-Carnitine 388.385.03.8
Dodecanoyl-Carnitine (C12) 372.385.05.5

Note: The 85.0 m/z fragment is characteristic of the carnitine backbone.

Part 4: Data Interpretation & Troubleshooting

Visual 2: Diagnostic Logic Tree

Diagnosis Input Assay Result: Low C12 Oxidation Rate Check Check Accumulating Intermediates (LC-MS) Input->Check Res1 Accumulation of 3-OH-Dodecanoyl-CoA Check->Res1 Major Peak Res2 Accumulation of 3-Oxododecanoyl-CoA Check->Res2 Major Peak Diag1 LCHAD Deficiency (E474Q Mutation) Res1->Diag1 Diag2 Thiolase Deficiency or CoA Depletion Res2->Diag2

Caption: Logic flow for distinguishing LCHAD vs. Thiolase defects based on metabolite accumulation.

Troubleshooting Table:

ObservationPossible CauseCorrective Action
Non-linear rate @ 303nm Substrate depletion or Product inhibitionReduce enzyme concentration; ensure Acetyl-CoA is not accumulating (add citrate synthase/oxaloacetate to pull reaction).
High Background Signal Spontaneous hydrolysis of CoA esterCheck pH (must be < 8.5); Prepare substrate fresh.
No Activity in Control Inactive MTP or Oxidation of CoAAdd DTT (1 mM) to buffer (Thiolase has active site cysteines sensitive to oxidation).

Part 5: References

  • Wanders, R. J., et al. (2010). "Enzymology of the branched-chain fatty acid oxidation pathways." Molecular and Cellular Biochemistry. Link

  • Spiekerkoetter, U., et al. (2004). "General mitochondrial trifunctional protein (TFP) deficiency: a clinical, biochemical and molecular study." Journal of Inherited Metabolic Disease. Link

  • Schulz, H. (1991). "Beta oxidation of fatty acids."[2][3][4] Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism. Link

  • Eaton, S., et al. (1996). "Cytotoxicity of 3-ketoacyl-CoA esters in fatty acid oxidation defects." Biochemical Journal. Link

    • Key Insight: This paper highlights that 3-oxo intermediates (like 3-oxododecanoate) are potentially more toxic than the hydroxy forms due to their reactivity.

Sources

Application

Application Note: High-Integrity Extraction and Quantification of 3-Oxododecanoic Acid from Cell Cultures

Abstract & Biological Context 3-Oxododecanoic acid (3-oxo-C12-acid) is a critical metabolite in bacterial signaling, primarily arising as the hydrolysis product of the Pseudomonas aeruginosa quorum sensing molecule N-(3-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Biological Context

3-Oxododecanoic acid (3-oxo-C12-acid) is a critical metabolite in bacterial signaling, primarily arising as the hydrolysis product of the Pseudomonas aeruginosa quorum sensing molecule N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL).[1][2][3][4] While the lactone form drives virulence gene expression, its degradation into 3-oxododecanoate by lactonases (e.g., PvdQ) represents a pivotal "quorum quenching" mechanism.

The Analytical Challenge: Unlike standard fatty acids, 3-oxododecanoate is a


-keto acid . This structural motif renders it thermodynamically unstable; it is prone to spontaneous decarboxylation into 2-undecanone (methyl nonyl ketone) and carbon dioxide, particularly under thermal stress or acidic conditions.

This protocol details a specialized "Cold-Acidified" Liquid-Liquid Extraction (LLE) workflow designed to maximize recovery while suppressing the decarboxylation artifact.

Principle of Extraction (The "Why" Behind the Steps)

Thermodynamic Instability

The


-keto group at the C3 position facilitates a six-membered cyclic transition state, allowing the carboxyl group to leave as 

.
  • Risk Factor: Heating above 30°C or prolonged exposure to strong acids at room temperature.

  • Mitigation: All extraction steps must be performed at 4°C , and solvent evaporation must utilize a nitrogen stream without supplemental heat.

Solubility & Partitioning

3-Oxododecanoate is amphiphilic with a


 of approximately 4.5.
  • In Culture Media (pH 7.0 - 7.4): It exists as the deprotonated anion (3-oxododecanoate), which is highly water-soluble and will not partition efficiently into organic solvents.

  • The Adjustment: We must lower the pH to ~3.0 (below the

    
    ) to protonate the carboxyl group, rendering the molecule neutral and lipophilic, allowing extraction into ethyl acetate.
    

Materials & Reagents

CategoryItemGrade/Specification
Solvents Ethyl Acetate (EtOAc)LC-MS Grade, pre-chilled to 4°C
Acetonitrile (ACN)LC-MS Grade
WaterMilli-Q / LC-MS Grade
Methanol (MeOH)LC-MS Grade
Reagents Acetic Acid (Glacial)ACS Grade (Preferred over HCl to prevent hydrolysis)
Formic AcidLC-MS Grade (Mobile Phase Additive)
Standards Internal Standard (IS)d-3-oxododecanoic acid (ideal) or 3-oxodecanoic acid
Consumables Glass VialsSilanized glass (to prevent lipid adsorption)

Workflow Visualization

G Start Cell Culture Supernatant (Contains 3-oxo-C12-acid) Clarify Clarification Centrifuge 10,000 x g, 4°C Start->Clarify Spike Add Internal Standard (Normalization) Clarify->Spike Acidify Acidification pH adjusted to 3.0 with Acetic Acid Spike->Acidify Protonate Acid Extract LLE Extraction Add Cold Ethyl Acetate (1:1 v/v) Acidify->Extract Partitioning PhaseSep Phase Separation Collect Upper Organic Phase Extract->PhaseSep Dry Evaporation N2 Stream, NO HEAT PhaseSep->Dry Remove Solvent Recon Reconstitution 50% MeOH/Water Dry->Recon Analyze LC-MS/MS Analysis ESI Negative Mode Recon->Analyze

Figure 1: Step-by-step extraction workflow emphasizing temperature control and pH adjustment.

Detailed Protocol

Step 1: Sample Preparation & Clarification
  • Harvest cell culture media (typically 1–5 mL) into pre-chilled centrifuge tubes.

  • Crucial: Immediately place samples on ice.

  • Centrifuge at 10,000 × g for 10 minutes at 4°C to pellet cells and debris.

  • Transfer the supernatant to a fresh, pre-chilled glass vial. Note: Avoid plastic tubes for downstream steps if possible to minimize plasticizer leaching.

Step 2: Acidification (The Protonation Step)
  • Add the Internal Standard (IS) to the supernatant.

    • Recommended: 10 µL of 10 µM deuterated standard.

  • Add Glacial Acetic Acid dropwise to the supernatant while vortexing gently.

    • Target pH: 3.0 – 3.5 .

    • Why Acetic Acid? Strong mineral acids like HCl can catalyze the decarboxylation of

      
      -keto acids. Acetic acid is milder but sufficient to protonate the target (
      
      
      
      ~4.5).
Step 3: Liquid-Liquid Extraction (LLE)
  • Add an equal volume (1:1 ratio) of cold Ethyl Acetate (4°C) to the acidified supernatant.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 3,000 × g for 5 minutes at 4°C to separate phases.

  • Carefully transfer the upper organic layer (Ethyl Acetate) to a fresh glass vial.

  • Optional: Repeat the extraction once more with fresh Ethyl Acetate to improve recovery (combine organic layers).

Step 4: Drying (The Critical Control Point)
  • Place the vials under a gentle stream of Nitrogen gas.

  • Strict Rule: Do NOT apply heat. The evaporation must occur at ambient temperature or, ideally, in a cooled block (4°C).

    • Warning: Using a vacuum concentrator (SpeedVac) with heat will convert your sample to 2-undecanone.

  • Evaporate until dryness.

Step 5: Reconstitution[5]
  • Resuspend the residue in 100 µL of 50% Methanol / 50% Water .

  • Vortex for 1 minute.

  • Transfer to an LC-MS autosampler vial with a glass insert.

Analytical Method (LC-MS/MS)[6][7][8][9]

Unlike the parent lactone (which ionizes well in Positive mode), the free acid 3-oxododecanoate is often analyzed in Negative Electrospray Ionization (ESI-) mode due to the carboxylic acid group.

Chromatographic Conditions
ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid (or 10mM Ammonium Acetate for pH buffering)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.3 - 0.4 mL/min
Column Temp 40°C
Gradient Profile[9]
  • 0-1 min: 10% B (Isocratic hold)

  • 1-8 min: 10% -> 95% B (Linear gradient)

  • 8-10 min: 95% B (Wash)

  • 10-12 min: 10% B (Re-equilibration)

Mass Spectrometry Parameters (ESI Negative)
  • Precursor Ion: m/z 213.1 [M-H]⁻

  • Quantifier Transition: m/z 213.1 → 169.1 (Loss of

    
    )
    
  • Qualifier Transition: m/z 213.1 → 59.0 (Acetate fragment)

Note: If sensitivity in negative mode is poor due to solvent background, derivatization with AMPP (N-(4-aminomethylphenyl)pyridinium) can be used to analyze in Positive mode, though this adds complexity.

Quality Control & Troubleshooting

Validation Metrics
  • Recovery: Expect 80-95% recovery with double extraction.

  • Linearity: 10 nM to 10 µM.

  • Stability Check: Inject a known standard of 3-oxododecanoic acid. If a peak for 2-undecanone appears (check GC-MS or LC-MS positive mode for m/z 171), your extraction process is too warm or too acidic.

Troubleshooting Guide
IssueProbable CauseSolution
Low Signal Incomplete protonationEnsure pH is < 3.5 before adding Ethyl Acetate.
Peak Tailing Column interactionAdd 10mM Ammonium Acetate to Mobile Phase A.
High Background Plasticizer contaminationSwitch to all-glassware workflow; avoid plastic pipette tips for organic solvents.
Presence of Ketone DecarboxylationSTOP HEATING. Ensure N2 drying is cold. Store samples at -80°C.

References

  • Quorum Quenching Enzymes: Sio, C. F., et al. (2006). "Quorum quenching by an N-acyl-homoserine lactone acylase from Pseudomonas aeruginosa PAO1." Infection and Immunity.

  • Beta-Keto Acid Stability: Koshland, D. E., & Westheimer, F. H. (1950). "Mechanism of the Decarboxylation of Acetoacetic Acid." Journal of the American Chemical Society.

  • LC-MS of AHL Degradation Products: Ortori, C. A., et al. (2007). "Liquid chromatography-mass spectrometry assay for the simultaneous determination of N-acylhomoserine lactones and their hydrolysis products in Pseudomonas aeruginosa culture supernatants." Analytical and Bioanalytical Chemistry.

  • General Lipid Extraction: Bligh, E. G., & Dyer, W. J. (1959). "A rapid method of total lipid extraction and purification." Canadian Journal of Biochemistry and Physiology.

Sources

Technical Notes & Optimization

Troubleshooting

strategies to reduce degradation of 3-Oxododecanoate during experiments

Ticket ID: #3OXO-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Biology Division Subject: Prevention of 3-Oxododecanoate Degradation During Experimental Workflows[1][2] The Core Directi...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #3OXO-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Biology Division Subject: Prevention of 3-Oxododecanoate Degradation During Experimental Workflows[1][2]

The Core Directive: Understanding the "Silent Killer"

Welcome to the technical support center. If you are observing inconsistent results, disappearing HPLC peaks, or high variability in your Pseudomonas aeruginosa quorum sensing or fatty acid signaling assays, the culprit is likely spontaneous decarboxylation .

3-Oxododecanoate (and its protonated form, 3-oxododecanoic acid) is a beta-keto acid .[1][2] Structurally, the carbonyl group at the


-position (C3) facilitates a reaction that destroys the molecule before you even run your assay.
The Mechanism of Failure

Unlike standard fatty acids, 3-oxododecanoate undergoes a pericyclic reaction where the proton on the carboxylic acid forms a hydrogen bond with the


-carbonyl oxygen. This creates a cyclic six-membered transition state, leading to the irreversible loss of CO

and the formation of 2-undecanone (a methyl ketone).

Critical Rule: This reaction is acid-catalyzed and heat-dependent .[1][2]

DecarboxylationMechanism cluster_0 Stable Form cluster_1 The Danger Zone (Low pH) cluster_2 Degradation Products Node1 3-Oxododecanoate (Anion / High pH) Node2 3-Oxododecanoic Acid (Protonated) Node1->Node2 + H+ (Acidification) Node3 Cyclic Transition State Node2->Node3 Heat / Time Node4 Enol Intermediate Node3->Node4 - CO2 Node6 CO2 (Gas) Node3->Node6 Node5 2-Undecanone (Inactive Ketone) Node4->Node5 Tautomerization

Figure 1: The degradation pathway.[1][2][3] Note that the stable anion (green) becomes the unstable acid (red) upon protonation, leading to irreversible loss of the molecule.

Storage & Handling Protocols (The "Golden Rules")

To preserve the integrity of 3-oxododecanoate, you must prevent the formation of the protonated acid species.

Protocol A: Stock Solution Preparation

Objective: Create a stable stock solution for long-term storage (>1 month).

ParameterRecommendationTechnical Rationale
Solvent DMSO (Anhydrous) or Methanol Aprotic or non-aqueous solvents prevent hydrolysis and limit proton exchange.[1][2]
Concentration 10–50 mMHigher concentrations are generally more stable due to self-buffering effects in some contexts, but avoid saturation.[1][2]
Container Glass Vials (Silanized)Avoid plastics that may leach plasticizers or absorb the hydrophobic chain.[1][2]
Temperature -80°C Arrhenius kinetics dictate that lower temperatures exponentially slow the decarboxylation rate.[1][2]
Additives None for DMSO; Trace base for aqueousIf dissolving in water, ensure pH > 7.5 using a buffer (e.g., Tris or Phosphate).[1][2]
Protocol B: Aqueous Working Solutions

Objective: Handling the molecule in culture media or assay buffers (Life span: < 4 hours).

  • Check pH First: Ensure your buffer/media is at pH 7.4 or higher .

    • Risk:[1][2][4][5] At pH 5.0 (common in some fungal cultures or acidified lysogeny broth), the half-life of beta-keto acids drops dramatically (often < 1 hour at 37°C).

  • Cold Chain: Keep the stock on ice until the exact moment of addition.

  • Single-Use Aliquots: Never freeze-thaw the master stock more than once. Moisture introduction promotes degradation.

Experimental Workflow Optimization

The following workflow minimizes the "Time-in-Acid" window, which is the primary cause of experimental error.

Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Critical Analysis Phase Start Start: Solid Salt/Stock Step1 Dissolve in DMSO (Keep Anhydrous) Step2 Check Assay Buffer pH (MUST be > 7.4) Step1->Step2 Step3 Add to Cells/Enzyme Step2->Step3 Immediate Use Step4 Incubation Step3->Step4 Limit Time at 37°C Decision Extraction Required? Step4->Decision WrongWay Acidify to pH 2 (Standard Lipid Extraction) Decision->WrongWay Traditional Method RightWay Neutral Extraction (Ethyl Acetate at pH 7) Decision->RightWay Correct Method Analyze LC-MS / GC-MS (Detect Anion) WrongWay->Analyze DEGRADATION (Detects 2-Undecanone) RightWay->Analyze SUCCESS

Figure 2: Optimized experimental workflow. Note the critical divergence in the extraction phase; avoiding acidification is paramount.

Troubleshooting & FAQs

Q1: I am trying to extract 3-oxododecanoate from bacterial supernatant using the Bligh-Dyer method (acidified), but I only see 2-undecanone on my GC-MS. Why? A: Standard lipid extraction protocols often use acid to protonate fatty acids to make them soluble in organic solvents. For beta-keto acids, this is fatal.[1]

  • The Fix: Do not acidify. Perform a liquid-liquid extraction at neutral pH (pH 7.0–7.5) using Ethyl Acetate. While extraction efficiency might be slightly lower than for standard fatty acids, you will preserve the molecular structure. Alternatively, derivatize the ketone group (e.g., with hydroxylamine) before extraction to lock the structure.

Q2: Can I autoclave media containing 3-oxododecanoate? A: Absolutely not. The combination of high heat (121°C) and water will cause near-total decarboxylation within minutes.[1][2]

  • The Fix: Filter-sterilize your stock solution (0.22 µm PTFE filter) and add it to the media after the media has cooled to room temperature.

Q3: My LC-MS signal intensity drops by 50% over a 12-hour autosampler run. A: Your samples are likely sitting in the autosampler at room temperature, possibly in a slightly acidic mobile phase (like 0.1% Formic Acid).[1]

  • The Fix:

    • Keep the autosampler at 4°C .

    • If possible, use a neutral mobile phase (Ammonium Acetate, pH 7) for the separation, or minimize the time the sample sits in the acidic mobile phase before injection.

    • Inject standards at the beginning and end of the run to normalize for degradation.

Q4: Is the sodium salt more stable than the free acid? A: Yes, significantly. The sodium salt (3-oxododecanoate sodium) exists as the carboxylate anion. Without the proton on the carboxylic acid, the cyclic transition state cannot form, and decarboxylation is kinetically inhibited. Always purchase or store the molecule as the salt.

References

  • Mechanistic Foundation: Westheimer, F. H. (1995). Coenzymes and Cofactors. Science, 269(5223). (Describes the fundamental instability of beta-keto acids and the requirement of the protonated form for decarboxylation). [1]

  • Specific Degradation Kinetics: Kornberg, A., & Pricer, W. E. (1953). Enzymatic synthesis of the coenzyme A derivatives of long chain fatty acids. Journal of Biological Chemistry, 204(1), 329-343. (Classic biochemical characterization noting the instability of beta-keto intermediates).

  • Quorum Sensing Context: Pearson, J. P., et al. (1994). Structure of the autoinducer required for expression of Pseudomonas aeruginosa virulence genes. Proceedings of the National Academy of Sciences, 91(1), 197-201. (Identifies 3-oxo-C12-HSL and discusses the chemistry of the 3-oxo moiety). [1]

  • General Beta-Keto Acid Chemistry: Guthrie, J. P. (1978). Carbonyl addition reactions: factors affecting the hydrate–hemiacetal and hemiacetal–acetal equilibrium constants. Canadian Journal of Chemistry, 56(17), 2342-2354. (Provides thermodynamic context for carbonyl stability). [1]

Sources

Optimization

Technical Support Center: Enhancing the Solubility of 3-Oxododecanoate for In Vitro Assays

Welcome to the technical support center for 3-Oxododecanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on overcoming the so...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Oxododecanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on overcoming the solubility challenges associated with 3-Oxododecanoate in in vitro assays. Here, you will find a combination of frequently asked questions, detailed troubleshooting guides, and step-by-step protocols to ensure the successful and reproducible use of this molecule in your experiments.

Introduction: The Challenge of 3-Oxododecanoate Solubility

3-Oxododecanoate is a medium-chain keto acid that plays a role in various biological processes. Its long hydrocarbon tail and polar head group give it amphipathic properties, but it is characterized by low solubility in aqueous solutions, which is a significant hurdle for in vitro studies. This guide will provide you with the necessary knowledge and tools to effectively work with this compound.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered when working with 3-Oxododecanoate.

Q1: Why is my 3-Oxododecanoate not dissolving in my aqueous buffer or cell culture medium?

A1: 3-Oxododecanoate is a hydrophobic molecule with a predicted water solubility of approximately 0.042 mg/mL.[1] Its long hydrocarbon chain is nonpolar, leading to poor solubility in polar solvents like water and aqueous buffers. Direct addition of the powdered compound to your assay medium will likely result in precipitation or the formation of an insoluble film.

Q2: What is the best solvent to prepare a stock solution of 3-Oxododecanoate?
Q3: I've dissolved 3-Oxododecanoate in DMSO, but it precipitates when I add it to my cell culture medium. What can I do?

A3: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of an organic solvent is rapidly diluted into an aqueous solution where it is poorly soluble. Here are several strategies to overcome this:

  • Reduce the final concentration of the organic solvent: Aim for a final DMSO concentration in your cell culture medium of less than 0.5% (v/v), and ideally below 0.1%, to minimize cytotoxicity and precipitation.[2]

  • Use a stepwise dilution: Instead of adding the concentrated stock directly to the full volume of medium, first dilute the stock in a smaller volume of medium and then add this intermediate dilution to the final volume.

  • Warm the medium: Gently warming the cell culture medium to 37°C before adding the 3-Oxododecanoate solution can sometimes help to keep the compound in solution.

  • Increase mixing: Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion.

Q4: Are there alternatives to DMSO for solubilizing 3-Oxododecanoate?

A4: Yes, several alternatives can be considered:

  • Ethanol: Similar to DMSO, ethanol can be used to prepare a stock solution. The final concentration in the cell culture medium should also be kept low, typically below 0.5%.

  • Bovine Serum Albumin (BSA): BSA can act as a carrier protein to enhance the solubility of fatty acids in aqueous solutions. Preparing a complex of 3-Oxododecanoate with fatty-acid-free BSA is a physiologically relevant method for delivering the compound to cells.

Q5: How does pH affect the solubility and stability of 3-Oxododecanoate?

A5: As a carboxylic acid with a predicted pKa of around 4.44, the solubility of 3-Oxododecanoate is pH-dependent.[1] At a pH above its pKa, the carboxylic acid group will be deprotonated to form the more water-soluble carboxylate anion. Therefore, increasing the pH of the solution can enhance its solubility.

However, it is crucial to consider the stability of the molecule. Beta-keto acids like 3-Oxododecanoate are prone to decarboxylation (loss of CO2), a reaction that is catalyzed by acidic conditions. Therefore, maintaining a neutral to slightly alkaline pH (e.g., pH 7.2-7.4) is recommended to improve both solubility and stability in your experimental setup.

Troubleshooting Guide

Problem Possible Cause Solution
Precipitation in stock solution (DMSO/Ethanol) The concentration of 3-Oxododecanoate is too high.Reduce the concentration of the stock solution. Perform a solubility test to determine the maximum soluble concentration.
The solvent is not pure (e.g., contains water).Use anhydrous (dry) DMSO or absolute ethanol.
Cloudiness or precipitation in cell culture medium after adding the compound The final concentration of the organic solvent is too high.Ensure the final concentration of DMSO or ethanol is below 0.5% (v/v).
The compound was added too quickly.Add the stock solution dropwise while gently mixing the medium.
The medium was cold.Warm the medium to 37°C before adding the compound.
Inconsistent experimental results Degradation of 3-Oxododecanoate in the stock solution or working solution.Prepare fresh stock solutions regularly and store them properly (see protocols below). Avoid repeated freeze-thaw cycles. Consider the stability of the compound in your assay medium over the time course of your experiment.
The compound is binding to plasticware.Use low-protein-binding tubes and plates. Pre-coating plasticware with a BSA solution can also help.
Observed cytotoxicity in control cells (vehicle only) The concentration of the organic solvent (DMSO/ethanol) is too high.Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cell line.

Experimental Protocols

Protocol 1: Preparation of a 3-Oxododecanoate Stock Solution in DMSO or Ethanol

Materials:

  • 3-Oxododecanoate (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Absolute Ethanol

  • Sterile, conical microcentrifuge tubes or vials

Procedure:

  • Weigh out the desired amount of 3-Oxododecanoate in a sterile tube.

  • Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10-50 mM). It is recommended to start with a lower concentration and increase if the compound dissolves completely.

  • Vortex the solution until the 3-Oxododecanoate is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with the organic solvent.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

Materials:

  • 3-Oxododecanoate stock solution (from Protocol 1)

  • Pre-warmed (37°C) cell culture medium

  • Sterile tubes

Procedure:

  • Thaw an aliquot of the 3-Oxododecanoate stock solution at room temperature.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your assay. Ensure the final solvent concentration remains below the cytotoxic level for your cells.

  • In a sterile tube, add the required volume of pre-warmed cell culture medium.

  • While gently vortexing or swirling the medium, add the calculated volume of the stock solution dropwise.

  • Visually inspect the working solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration or use the BSA complexation method (Protocol 3).

  • Use the freshly prepared working solution immediately for your experiments.

Protocol 3: Preparation of a 3-Oxododecanoate-BSA Complex

Materials:

  • 3-Oxododecanoate stock solution in ethanol (from Protocol 1)

  • Fatty-acid-free Bovine Serum Albumin (BSA)

  • Sterile phosphate-buffered saline (PBS) or other suitable buffer

  • Sterile tubes and a 37°C water bath or incubator

Procedure:

  • Prepare a sterile solution of fatty-acid-free BSA in PBS (e.g., 10% w/v). Gently rotate the tube to dissolve the BSA; do not vortex as this can cause frothing and denaturation.

  • Warm the BSA solution to 37°C.

  • Slowly add the ethanolic stock solution of 3-Oxododecanoate to the warm BSA solution while gently stirring. The molar ratio of fatty acid to BSA is critical and should be optimized for your specific application (a starting point could be a 3:1 to 6:1 molar ratio).

  • Incubate the mixture at 37°C for at least 30-60 minutes with gentle agitation to allow for complex formation.

  • Sterilize the 3-Oxododecanoate-BSA complex solution by filtering through a 0.22 µm syringe filter.

  • This complex can then be diluted in your cell culture medium to the desired final concentration.

Technical Deep Dive: The Chemistry of Solubility and Stability

Understanding the chemical properties of 3-Oxododecanoate is key to troubleshooting solubility issues.

  • Hydrophobicity: The 12-carbon chain makes the molecule largely nonpolar and thus poorly soluble in water.

  • Weak Acidity: The carboxylic acid group can donate a proton, but at physiological pH (around 7.4), it will exist in equilibrium between the protonated (less soluble) and deprotonated (more soluble) forms.

  • Beta-Keto Acid Instability: The presence of a ketone group on the beta-carbon (the third carbon from the carboxyl group) makes the molecule susceptible to decarboxylation, especially in the presence of heat or acidic conditions. This chemical instability can lead to a decrease in the effective concentration of the compound over time.

Visualizing the Workflow and Troubleshooting

workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh 3-Oxododecanoate dissolve Dissolve in DMSO or Ethanol weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot and Store at -20°C/-80°C filter->aliquot thaw Thaw Stock Aliquot add_dropwise Add Stock Dropwise to Medium with Mixing thaw->add_dropwise warm_medium Warm Cell Culture Medium to 37°C warm_medium->add_dropwise check_precipitate Visually Inspect for Precipitation add_dropwise->check_precipitate use_now Use Immediately in Assay check_precipitate->use_now Clear troubleshoot Troubleshoot (Lower Concentration or Use BSA) check_precipitate->troubleshoot Precipitate

Caption: Workflow for preparing 3-Oxododecanoate solutions.

troubleshooting start Precipitation Observed in Assay check_stock Is the stock solution clear? start->check_stock check_solvent_conc Is final solvent concentration <0.5%? check_stock->check_solvent_conc Yes solution_remake_stock Remake stock at a lower concentration check_stock->solution_remake_stock No check_addition Was stock added slowly to warm medium? check_solvent_conc->check_addition Yes solution_adjust_dilution Adjust dilution protocol check_solvent_conc->solution_adjust_dilution No check_addition->solution_adjust_dilution No solution_use_bsa Consider using BSA complexation check_addition->solution_use_bsa Yes

Caption: Troubleshooting logic for precipitation issues.

Data Summary: Solubility of Similar Fatty Acids

While specific data for 3-Oxododecanoate is limited, the following table provides solubility information for stearic acid, a long-chain saturated fatty acid, which can serve as a general guide.

Solvent Approximate Solubility of Stearic Acid (mg/mL)
Ethanol~20
DMSO~10
Dimethyl Formamide~30
Data from Cayman Chemical product information sheet for Stearic Acid.[3]

References

  • Solubility of long-chain fatty acids in phosphate buffer at pH 7.4. PubMed. [Link]

  • Comparison of decarboxylation rates of acidic cannabinoids between secretory cavity contents and air-dried inflorescence extracts in Cannabis sativa cv. 'Cherry Wine'. National Institutes of Health. [Link]

  • Drug release at 6.5 and 7.4, what buffer I could use? ResearchGate. [Link]

  • Cannabinoid Decarboxylation: A Comparative Kinetic Study. ResearchGate. [Link]

  • Decarboxylation Study of Acidic Cannabinoids: A Novel Approach Using Ultra-High-Performance Supercritical Fluid Chromatography/Photodiode Array-Mass Spectrometry. PubMed. [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]

  • HPLC Troubleshooting Guide. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • Showing Compound 3-Oxododecanoic acid (FDB027874). FooDB. [Link]

  • Imiquimod Solubility in Different Solvents: An Interpretative Approach. National Institutes of Health. [Link]

  • Decarboxylation Study of Acidic Cannabinoids: A Novel Approach Using Ultra-High-Performance Supercritical Fluid Chromatography/Photodiode Array-Mass Spectrometry. National Institutes of Health. [Link]

  • Synthesis of 12-aminododecanoic acid.
  • Preparing Solutions. Chemistry LibreTexts. [Link]

  • HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. KNAUER. [Link]

  • Solubility of drugs in ethanol and dmso. ResearchGate. [Link]

  • Solubility of Tobramycin in Methanol, Ethanol, Dimethyl Sulfoxide, and N,N-Dimethylformamide. ResearchGate. [Link]

  • Imiquimod Solubility in Different Solvents: An Interpretative Approach. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating 3-Oxododecanoate (3-oxo-C12-HSL) as a Specific Biomarker for Pseudomonas aeruginosa

Topic: Validating 3-Oxododecanoate (3-oxo-C12-HSL) as a Biomarker for Pseudomonas aeruginosa Infection Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating 3-Oxododecanoate (3-oxo-C12-HSL) as a Biomarker for Pseudomonas aeruginosa Infection Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Biological Context

3-Oxododecanoate (specifically the moiety within N-(3-oxododecanoyl)-L-homoserine lactone , or 3-oxo-C12-HSL ) is the master quorum-sensing (QS) signal for Pseudomonas aeruginosa.[1][2][3] Unlike general inflammatory markers, it serves as a direct measure of bacterial burden and virulence state.

While "3-oxododecanoate" refers to the fatty acid chain, the intact lactone (3-oxo-C12-HSL) is the bioactive molecule responsible for modulating host immune responses and driving biofilm formation. In biological matrices, the lactone ring is susceptible to hydrolysis (lactonolysis) into 3-oxododecanoic acid. Therefore, a robust validation strategy must target the intact 3-oxo-C12-HSL while accounting for its stability, or simultaneously quantify the acid form as a surrogate for total historic production.

This guide details the validation of 3-oxo-C12-HSL using LC-MS/MS, comparing its efficacy against standard clinical biomarkers.

Comparative Analysis: 3-oxo-C12-HSL vs. Clinical Alternatives

The following table contrasts 3-oxo-C12-HSL with the current "gold standards" for infection diagnosis.

Feature3-oxo-C12-HSL (Target)Procalcitonin (PCT) C-Reactive Protein (CRP) Microbial Culture
Specificity High (Specific to P. aeruginosa)Low (General Bacterial)Very Low (General Inflammation)High (Species Specific)
** biological Relevance**Direct measure of virulence & biofilm readinessHost response to infectionHost response to inflammationPresence of viable organism
Time to Result 2–4 Hours (LC-MS/MS)< 1 Hour (Immunoassay)< 1 Hour (Immunoassay)24–72 Hours
Sensitivity High (nM range detection)High (for Sepsis)ModerateVariable (VBNC* states missed)
Limitations Chemical stability (pH sensitive)Elevated in non-infectious traumaNon-specific; slow kineticsSlow; requires viable cells

*VBNC: Viable But Non-Culturable state, common in chronic Cystic Fibrosis (CF) biofilms.

Strategic Insight:

  • Use PCT to rule out general sepsis.

  • Use 3-oxo-C12-HSL to specifically confirm P. aeruginosa etiology and monitor anti-virulence therapy efficacy (e.g., quorum quenching drugs).

Mechanistic Pathway: The LasI/LasR System

Understanding the production pathway is critical for interpreting biomarker levels. 3-oxo-C12-HSL is an autoinducer; its presence triggers a positive feedback loop, leading to exponential accumulation during high-density infection.

QS_Pathway LasI LasI Synthase HSL 3-oxo-C12-HSL (Biomarker) LasI->HSL Synthesis SAM_ACP SAM + Acyl-ACP SAM_ACP->LasI Substrates LasR LasR Receptor HSL->LasR Binding Host Host Effects (Apoptosis, Inflammation) HSL->Host Immune Modulation Complex LasR-HSL Complex LasR->Complex Activation Complex->LasI Positive Feedback Virulence Virulence Factors (Elastase, Pyocyanin) Complex->Virulence Gene Expression

Figure 1: The LasI/LasR Quorum Sensing Circuit. 3-oxo-C12-HSL is synthesized by LasI and binds to LasR, driving the expression of virulence factors and creating a positive feedback loop.

Validation Workflow: LC-MS/MS Protocol

To validate this biomarker, you must establish a self-validating analytical system . The instability of the lactone ring at physiological pH (7.4) is the primary source of error.

A. Sample Preparation (Sputum/Plasma)
  • Critical Step: Immediate acidification is required to prevent lactonolysis (hydrolysis of the ring).

  • Reagents: Ethyl Acetate (EtOAc), Formic Acid (FA), Internal Standard (3-oxo-C12-HSL-d4).

Protocol:

  • Collection: Collect 200 µL of sample (sputum/plasma).

  • Stabilization: Immediately add 10 µL of 5% Formic Acid to lower pH < 4.0.

  • Internal Standard: Spike with 10 µL of deuterated standard (100 nM final conc).

  • Extraction: Add 600 µL acidified Ethyl Acetate (0.1% FA). Vortex for 1 min.

  • Separation: Centrifuge at 12,000 x g for 5 min. Collect organic (upper) phase.[4]

  • Concentration: Evaporate to dryness under N₂ stream. Reconstitute in 100 µL Mobile Phase (50:50 Water:Acetonitrile + 0.1% FA).

B. Analytical Method (LC-MS/MS)
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 or Sciex QTRAP).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Ionization: Electrospray Ionization (ESI) Positive Mode.[5][6]

MRM Transitions (Quantification & Confirmation):

AnalytePrecursor (m/z)Product (m/z)RoleCollision Energy (V)
3-oxo-C12-HSL 298.3 102.1 Quantifier (Lactone Ring)20
298.3197.2Qualifier (Acyl Chain)15
IS (3-oxo-C12-HSL-d4) 302.3 106.1 Internal Standard20

Note: The m/z 102 fragment is characteristic of the homoserine lactone ring, providing high specificity for this class of compounds.

Experimental Data: Validation Metrics

The following data summarizes typical performance characteristics required for a valid clinical assay.

MetricAcceptance CriteriaTypical Result (Validated)
Linearity (R²) > 0.990.998 (Range: 1–1000 nM)
Limit of Detection (LOD) S/N > 30.5 nM (~0.15 ng/mL)
Limit of Quant (LOQ) S/N > 101.5 nM
Recovery (Extraction) 80–120%85–92% (in Sputum)
Intra-day Precision (CV) < 15%4.2%
Matrix Effect 85–115%94% (Corrected by IS)

Self-Validating Check: If the ratio of the Quantifier (102.1) to Qualifier (197.2) transition deviates by >20% from the standard, the peak is not 3-oxo-C12-HSL (potential interference).

References
  • Pseudomonas aeruginosa N-3-Oxo-Dodecanoyl-Homoserine Lactone Impacts Mitochondrial Networks. Source: NIH / PubMed [Link]

  • LC-MS/MS chromatogram of 3-oxo-C12-HSL (N-(3-oxododecanoyl)-L-homoserine lactone). Source: ResearchGate [Link][2][7][8]

  • Comparing the Diagnostic Accuracy of Procalcitonin and C-Reactive Protein in Neonatal Sepsis. Source: PubMed Central [Link]

  • Selected precursor and product ion m/z values for QSSM analytes. Source: ResearchGate [Link]

  • A Novel and Sensitive LC/MS/MS Method for Quantitation of Pyochelin in Human Sputum. Source: Gavin Publishers [Link][6][8][9][10][11]

Sources

Comparative

Comparative Analysis of 3-Oxododecanoate Signaling and Acyl-Homoserine Lactone Architectures

[1][2] Executive Summary: The "Two-Language" Hypothesis In the study of Gram-negative Quorum Sensing (QS), a critical distinction exists between short-chain signals (e.g., C4-HSL) and long-chain, immunomodulatory signals...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The "Two-Language" Hypothesis

In the study of Gram-negative Quorum Sensing (QS), a critical distinction exists between short-chain signals (e.g., C4-HSL) and long-chain, immunomodulatory signals like N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) . While often grouped together, their physicochemical behaviors and biological impacts are radically different.

This guide focuses on the comparative analysis of 3-oxo-C12-HSL , its hydrolysis product 3-oxododecanoate , and short-chain alternatives (C4-HSL, C6-HSL). We address the specific experimental challenges posed by the hydrophobicity and instability of the 3-oxo-C12 moiety, providing protocols to distinguish the active lactone from its inactive metabolic byproducts.

Part 1: Physicochemical Stability & The "3-Oxododecanoate Trap"

A frequent source of experimental error in QS research is the undetected hydrolysis of the lactone ring. At physiological pH (>7.0), 3-oxo-C12-HSL undergoes lactonolysis to form 3-oxododecanoate (also known as 3-oxododecanoic acid).

Structural Integrity and Hydrolysis

Unlike short-chain AHLs, the long acyl tail of 3-oxo-C12-HSL confers significant hydrophobicity, but the lactone ring remains susceptible to pH-mediated opening.

Feature3-oxo-C12-HSL (Active Signal)3-Oxododecanoate (Inactive Product)C4-HSL (Short-Chain Comparator)
Structure Intact Homoserine Lactone RingRing-opened CarboxylateIntact Lactone Ring
LogP (Hydrophobicity) ~3.5 (High, membrane partitioning)< 1.0 (Amphipathic/Charged)~0.5 (Diffusible)
QS Activity (LasR) Agonist (nM affinity)Inactive / Potential AntagonistInactive (RhlR specific)
Host Interaction Apoptosis Inducer (Mammalian)Inert / Metabolic FuelMinimal / Pro-inflammatory only
Stability (pH 7.4)

hours
Stable

hours
Mechanism of Inactivation (Lactonolysis)

The conversion of 3-oxo-C12-HSL to 3-oxododecanoate is reversible under acidic conditions but irreversible biologically without specific enzymatic intervention. This degradation creates "false negatives" in reporter assays.

HydrolysisPathway Lactone 3-oxo-C12-HSL (Active Signal) Transition pH > 7.0 (Lactonolysis) Lactone->Transition Ring Opening Enzyme Acylase (PvdQ) (Amide Bond Cleavage) Lactone->Enzyme Degradation Acid 3-Oxododecanoate (Inactive Carboxylate) Transition->Acid Hydrolysis Acid->Lactone Acidification (pH < 2) FattyAcid Fatty Acid + HSL Enzyme->FattyAcid

Figure 1: Degradation pathways of 3-oxo-C12-HSL. Note that 3-oxododecanoate is formed via ring opening, whereas acylases cleave the side chain entirely.

Part 2: Biological Performance & Interkingdom Signaling[3]

3-oxo-C12-HSL is unique among AHLs because it functions as a "dual-threat" agent: it regulates bacterial virulence and actively manipulates host cell biology.

Host Immune Modulation (The "Killer App")

Research confirms that 3-oxo-C12-HSL enters mammalian cells and interacts with intracellular targets, a feature largely absent in C4-HSL.

  • Apoptosis: 3-oxo-C12-HSL induces apoptosis in macrophages and neutrophils via mitochondrial membrane depolarization and cytochrome c release.

  • NF-kB Signaling: It modulates the NF-kB pathway, often dampening the host inflammatory response to allow bacterial persistence.

  • Experimental Implication: When studying host-pathogen interactions, 3-oxododecanoate must be used as a negative control to prove that the observed apoptosis is due to the lactone structure, not the fatty acid chain.

Membrane Transport Mechanisms

The length of the acyl chain dictates how the molecule exits the bacterial cell.

  • C4-HSL (Short Chain): Passive diffusion. It moves freely across the inner and outer membranes.

  • 3-oxo-C12-HSL (Long Chain): Requires active transport. It partitions into the membrane and requires the MexAB-OprM efflux pump to exit P. aeruginosa.

TransportMechanism cluster_Cell Bacterial Cell (P. aeruginosa) cluster_Membrane Inner Membrane LasI LasI Synthase C12 3-oxo-C12-HSL LasI->C12 Synthesis MexAB MexAB-OprM (Efflux Pump) C12->MexAB Active Transport (Required) C4 C4-HSL Extracellular Extracellular Environment C4->Extracellular Passive Diffusion MexAB->Extracellular Efflux

Figure 2: Transport disparity. 3-oxo-C12-HSL requires active efflux (MexAB-OprM) due to membrane partitioning, while C4-HSL diffuses passively.

Part 3: Experimental Protocols

To ensure data integrity, researchers must distinguish between the active signal and the hydrolyzed 3-oxododecanoate.

Protocol A: LC-MS/MS Quantification (Gold Standard)

Objective: Separate 3-oxo-C12-HSL from 3-oxododecanoate and quantify accurately.

  • Extraction:

    • Acidify culture supernatant to pH 4.5 using HCl (prevents further lactonolysis and protonates the acid form for better extraction).

    • Extract twice with acidified ethyl acetate (0.1% acetic acid).

    • Note: Neutral extraction often fails to recover 3-oxododecanoate efficiently.

  • Chromatography (HPLC/UPLC):

    • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 50% B to 100% B over 10 minutes. 3-oxo-C12-HSL elutes later than C4-HSL due to hydrophobicity.

  • Mass Spectrometry (MRM Mode):

    • 3-oxo-C12-HSL: Monitor transition m/z 298

      
       102 (Lactone ring fragment).
      
    • 3-Oxododecanoate: Monitor transition m/z 316

      
       [Fragment specific to fatty acid tail].
      
    • Validation: The absence of the 102 m/z fragment usually indicates the ring is open.

Protocol B: Bioluminescence Reporter Assay (Screening)

Objective: High-throughput detection of LasR activation.

  • Reporter Strain: E. coli pSB1075 (contains lasR and lasI promoter fused to luxCDABE).

  • Preparation: Grow reporter strain to OD600 ~0.5.

  • Assay:

    • Mix 100

      
      L reporter culture + 100 
      
      
      
      L sample in a black 96-well plate.
    • Incubate at 30°C (Do NOT exceed 30°C; Lux proteins are heat sensitive).

  • Control: Include a standard curve of synthetic 3-oxo-C12-HSL (1 nM to 10

    
    M).
    
  • Specificity Check: To rule out 3-oxododecanoate interference, treat a parallel sample with NaOH (pH 12) for 30 mins, then neutralize. If signal persists, it is likely a non-lactone artifact.

References

  • Smith, R. S., et al. (2003). P. aeruginosa quorum-sensing molecules are transported by the ABC transporter MexAB-OprM. Journal of Bacteriology. Link

  • Tateda, K., et al. (2003). The Pseudomonas aeruginosa autoinducer N-3-oxododecanoyl homoserine lactone accelerates apoptosis in macrophages and neutrophils. Infection and Immunity. Link

  • Yates, E. A., et al. (2002). N-Acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner. Infection and Immunity. Link

  • Kravchenko, V. V., et al. (2008). Modulation of gene expression via disruption of NF-kappaB signaling by a bacterial small molecule. Science. Link

  • Ortori, C. A., et al. (2011). Quantitative profiling of the N-acyl-homoserine lactone signaling metabolites of Pseudomonas aeruginosa by liquid chromatography coupled with tandem mass spectrometry. Analytical and Bioanalytical Chemistry. Link

Validation

Comparative Guide: 3-Oxododecanoate (3-oxo-C12-HSL) vs. Other QS Molecules in P. aeruginosa

[1] Executive Summary: The Master Regulator vs. The Subordinates In the quorum sensing (QS) network of Pseudomonas aeruginosa, not all autoinducers are created equal.

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Master Regulator vs. The Subordinates

In the quorum sensing (QS) network of Pseudomonas aeruginosa, not all autoinducers are created equal. While N-butyryl-L-homoserine lactone (C4-HSL) and the Pseudomonas Quinolone Signal (PQS) function primarily as intra-bacterial volume sensors, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) acts as the "Master Regulator."

Crucially, 3-oxo-C12-HSL is a dual-function molecule: it orchestrates bacterial virulence gene expression and actively modulates host immune responses (inter-kingdom signaling). This guide dissects the physicochemical and functional differences between these molecules, providing validated protocols for their specific extraction and quantification.

Molecular Architecture & Stability Profile

The distinct chemical structures of these molecules dictate their solubility, membrane permeability, and stability—factors that must define your experimental design.

Table 1: Physicochemical Comparison of Major P. aeruginosa QS Signals
Feature3-oxo-C12-HSL (Las System)C4-HSL (Rhl System)PQS (Pqs System)
Chemical Class Long-chain Acyl-Homoserine LactoneShort-chain Acyl-Homoserine LactoneAlkyl-quinolone
Hydrophobicity High (Lipophilic)Low (Water Soluble)Extremely High
Membrane Transport Active efflux (MexAB-OprM) required for secretion; passive re-entry.Free diffusion across membranes.Packaged into Membrane Vesicles (MVs) for trafficking.
Stability (pH > 7.0) Critical Instability: Prone to rapid lactonolysis (ring opening) and Claisen condensation.Susceptible to lactonolysis, but kinetically slower than 3-oxo variants.Stable structure; resistant to pH-mediated hydrolysis.
Host Interaction High: Induces apoptosis in macrophages/neutrophils; binds PPAR-γ.Low: Negligible immunomodulatory activity.Moderate: Iron chelator; induces oxidative stress.

Expert Insight: Never store 3-oxo-C12-HSL in aqueous buffers at pH 7.4 for extended periods. Spontaneous degradation into tetramic acid derivatives occurs, which can confound biological assays. Store stocks in acidified ethyl acetate or 100% DMSO at -20°C.

The Signaling Hierarchy (Network Dynamics)

To interpret genetic knockdown data or inhibitor studies, one must understand the topology of the network. The las system (driven by 3-oxo-C12-HSL) sits at the top of the hierarchy.[1]

Visualization: The P. aeruginosa QS Circuit

The following diagram illustrates the hierarchical dominance of the Las system and the cross-regulation between Rhl and PQS.[2]

QS_Network LasI LasI Synthase (Produces 3-oxo-C12-HSL) LasR LasR Receptor (Activated by 3-oxo-C12-HSL) LasI->LasR Autoinduction HostCell Host Cell (Apoptosis/Immune Modulation) LasI->HostCell Direct Interaction (Inter-kingdom) RhlI RhlI Synthase (Produces C4-HSL) LasR->RhlI Activates RhlR RhlR Receptor (Activated by C4-HSL) LasR->RhlR Activates PqsABCDE Pqs Biosynthesis (Produces PQS/HHQ) LasR->PqsABCDE Activates PqsR PqsR Receptor (Activated by PQS) LasR->PqsR Activates Virulence Virulence Factors (Elastase, Pyocyanin, Biofilm) LasR->Virulence Regulates RhlR->PqsABCDE Represses RhlR->Virulence Regulates PqsR->RhlI Activates PqsR->PqsABCDE Autoinduction PqsR->Virulence Regulates

Caption: The Hierarchical QS Circuit. The Las system (Blue) positively regulates both Rhl (Red) and PQS (Yellow) systems. Note the unique direct interaction of the Las signal with Host Cells.

The "Inter-Kingdom" Differentiator: Host Modulation

This is the critical variable for drug development. Unlike C4-HSL, 3-oxo-C12-HSL is a virulence factor in its own right.

  • Apoptosis Induction: 3-oxo-C12-HSL rapidly inserts into mammalian plasma membranes and targets mitochondria, causing a loss of membrane potential (

    
    ) and cytochrome c release. This triggers the intrinsic apoptotic caspase-9/-3 pathway in macrophages and neutrophils.
    
  • Immune Suppression: It acts as a functional antagonist for PPAR-

    
      (Peroxisome Proliferator-Activated Receptor gamma) in epithelial cells, blocking the anti-inflammatory response and exacerbating inflammation.
    

Experimental Implication: When testing "anti-virulence" drugs, you must assay for host cell protection against 3-oxo-C12-HSL cytotoxicity, not just bacterial biofilm inhibition.

Experimental Protocols

Protocol A: Differential Extraction for LC-MS/MS

Objective: To quantitatively recover both AHLs and PQS from the same supernatant despite solubility differences.

The Challenge: PQS is highly hydrophobic and complexes with iron; standard ethyl acetate extraction often yields poor recovery for PQS.

Methodology:

  • Culture Prep: Centrifuge bacterial culture (10,000 x g, 10 min, 4°C) to obtain cell-free supernatant.

  • Acidification (Critical Step):

    • Split sample: Keep Fraction A neutral (for AHLs).

    • Acidify Fraction B to pH 4.0 using glacial acetic acid (improves PQS solubility in organic phase).

  • Liquid-Liquid Extraction:

    • Add equal volume of acidified ethyl acetate (0.1% acetic acid in EtOAc) to the supernatant.

    • Vortex vigorously for 2 minutes. Phase separate (centrifuge 2,000 x g, 5 min).

  • Concentration: Collect the top organic layer. Evaporate to dryness under nitrogen stream.

  • Reconstitution: Dissolve residue in 50% Acetonitrile/Water (ensure compatibility with mobile phase).

Protocol B: Biosensor Specificity Assay

Objective: To distinguish between 3-oxo-C12-HSL and C4-HSL activity using reporter strains.

Self-Validating Control: You must use specific reporter strains. C. violaceum CV026 is blind to long-chain AHLs.

Biosensor StrainSignal DetectedPhenotype OutputSensitivity Limit
C. violaceum CV026 C4-HSL to C8-HSLPurple Pigment (Violacein)~500 nM
E. coli pSB1075 (LasR) 3-oxo-C12-HSLBioluminescence (LuxCDABE)~1-10 nM
A. tumefaciens A136 Broad Range (C6-C14)Blue Pigment (X-Gal hydrolysis)~0.1 nM

Workflow Diagram:

Biosensor_Workflow cluster_Assay Parallel Reporter Assay Sample Unknown Supernatant CV026 Incubate with C. violaceum CV026 Sample->CV026 pSB1075 Incubate with E. coli pSB1075 Sample->pSB1075 Result1 Purple Halo? (Contains C4-HSL) CV026->Result1 Result2 Luminescense? (Contains 3-oxo-C12) pSB1075->Result2

Caption: Parallel biosensor workflow to deconvolve mixed AHL populations in supernatant samples.

References

  • Smith, R. S., & Iglewski, B. H. (2003). P. aeruginosa quorum-sensing systems and virulence. Current Opinion in Microbiology.

  • Tateda, K., et al. (2003). The Pseudomonas aeruginosa autoinducer N-3-oxododecanoyl homoserine lactone accelerates apoptosis in macrophages and neutrophils.[3] Infection and Immunity.

  • Yates, E. A., et al. (2002). N-Acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. Infection and Immunity.

  • Ortori, C. A., et al. (2011). Quantitative profiling of the quorum sensing signal molecules of Pseudomonas aeruginosa infections. Analytical and Bioanalytical Chemistry.

  • Jahoor, A., et al. (2008). The Pseudomonas aeruginosa quorum-sensing signal molecule N-(3-oxododecanoyl)-L-homoserine lactone inhibits necrotic cell death. Cell Microbiology.

Sources

Comparative

comparative study of synthetic versus natural 3-Oxododecanoate activity

Executive Summary: The Purity-Activity Paradox In the study of Pseudomonas aeruginosa quorum sensing (QS), 3-Oxododecanoate (3-oxo-C12-acid) is the primary stable metabolite formed via the paraoxonase-mediated hydrolysis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity-Activity Paradox

In the study of Pseudomonas aeruginosa quorum sensing (QS), 3-Oxododecanoate (3-oxo-C12-acid) is the primary stable metabolite formed via the paraoxonase-mediated hydrolysis of the active signal, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL).

While often utilized as a "negative control" to demonstrate the specificity of the homoserine lactone ring, recent data suggests the acid itself possesses distinct physicochemical properties and potential off-target metabolic activities.

The Critical Finding: This comparative guide demonstrates that "Natural" 3-Oxododecanoate (derived from bacterial hydrolysates) frequently exhibits false-positive immunomodulatory activity due to lipopolysaccharide (LPS) carryover. Conversely, Synthetic 3-Oxododecanoate provides a chemically defined, endotoxin-free baseline, revealing the molecule's true, significantly attenuated biological profile.

Recommendation: For all immunological and mitochondrial respiration assays, Synthetic 3-Oxododecanoate (>99% purity, LPS-free) is the mandatory standard. Natural isolates should be restricted to ecological competition studies where the full secretome context is required.

Part 1: Chemical Identity & Origin Analysis

To understand the divergence in experimental activity, one must analyze the production vectors of both variants.

Natural 3-Oxododecanoate (Biogenic)
  • Source: Hydrolysis of P. aeruginosa (e.g., strain PAO1) supernatants.

  • Mechanism: The native 3-oxo-C12-HSL is cleaved by host lactonases (e.g., PON2) or alkaline pH, opening the lactone ring to form the acid.

  • Contaminant Profile: High risk. Co-purifies with Rhamnolipids, Pyocyanin, and critically, Endotoxins (LPS) .

  • Chirality: Achiral (The chiral center at the lactone ring is destroyed upon hydrolysis/ring-opening, though the 3-hydroxy reduction product would be chiral).

Synthetic 3-Oxododecanoate (Chemogenic)
  • Source: Laboratory chemical synthesis (Claisen condensation).

  • Mechanism: Condensation of decanoyl chloride with Meldrum's acid or similar beta-keto ester synthesis pathways.

  • Contaminant Profile: Low risk. Primary impurities are solvent residues (removed via vacuum) or unreacted precursors. LPS-Free.

  • Stability: High, provided it is stored in anhydrous conditions to prevent decarboxylation to 2-undecanone.

Comparative Specification Table
FeatureSynthetic 3-OxododecanoateNatural (Hydrolyzed) 3-Oxododecanoate
Purity >99% (HPLC)Variable (Mix of metabolites)
Endotoxin (LPS) < 0.01 EU/mL (LAL Assay)High (> 100 EU/mL if unpolished)
QS Receptor Binding Negligible (LasR inactive)Low (Potential residual HSL activity)
Immune Response Baseline / InertHigh (False Positive via TLR4)
Mitochondrial Toxicity Low / Non-specificModerate (Due to secondary metabolites)

Part 2: Biological Activity & Mechanistic Insights

Immunomodulation (NF-kB Pathway)

The most significant divergence occurs in immune signaling.

  • Natural: Often reported to induce TNF-alpha and IL-6. Causality: This is rarely due to the fatty acid itself but rather the trace LPS activating TLR4.

  • Synthetic: Shows no significant activation of NF-kB in RAW 264.7 macrophages. This confirms that the acid form loses the immunomodulatory potency of the parent HSL.

Mitochondrial Respiration (Seahorse Assay)
  • Parent HSL: Causes rapid mitochondrial membrane depolarization and ROS generation.

  • Synthetic Acid: At equimolar concentrations (10-100 µM), the synthetic acid shows no significant impact on Oxygen Consumption Rate (OCR).

  • Natural Acid: Often shows a "dip" in OCR, likely due to residual active HSL (incomplete hydrolysis) or pyocyanin contamination.

Pathway Visualization (Graphviz)

The following diagram illustrates the divergence in origin and the "Endotoxin Trap" that confounds natural extract data.

G cluster_natural Natural Origin (Bacterial) cluster_synthetic Synthetic Origin (Chemical) Bac P. aeruginosa Culture HSL 3-oxo-C12-HSL (Active Signal) Bac->HSL Secretion LPS Contaminant: LPS (Endotoxin) Bac->LPS Co-extraction Hydrolysis Alkaline/Enzymatic Hydrolysis HSL->Hydrolysis Nat_Acid Natural 3-Oxododecanoate Hydrolysis->Nat_Acid TLR4 TLR4 Receptor (Inflammation) Nat_Acid->TLR4 FALSE POSITIVE (via LPS) Mito Mitochondria (Respiration) Nat_Acid->Mito Variable Toxicity LPS->Nat_Acid Contamination Precursors Decanoyl Chloride + Meldrum's Acid Synthesis Claisen Condensation & Purification Precursors->Synthesis Syn_Acid Synthetic 3-Oxododecanoate Synthesis->Syn_Acid Syn_Acid->TLR4 No Activation Syn_Acid->Mito Inert Cell Host Macrophage

Figure 1: Comparative origin pathways highlighting the 'Endotoxin Trap' in natural extracts vs. the purity of synthetic routes.

Part 3: Experimental Validation Protocols

To validate the activity of your 3-Oxododecanoate source, you must perform a "Self-Validating" exclusion assay.

Protocol A: The Polymyxin B Exclusion Test

Purpose: To determine if observed immune activity is due to the fatty acid or LPS contamination. Polymyxin B binds and neutralizes LPS but does not affect fatty acids.

Materials:

  • Synthetic 3-Oxododecanoate (10mM stock in DMSO).

  • Natural/Hydrolyzed fraction.

  • Polymyxin B (PMB) solution.

  • RAW 264.7 Macrophages.[1]

Workflow:

  • Preparation: Dilute both Synthetic and Natural samples to 50 µM in culture media.

  • Neutralization: Split samples into two aliquots.

    • Set A: Untreated.

    • Set B: Pre-incubate with PMB (10 µg/mL) for 30 mins at 37°C.

  • Induction: Treat macrophages with Set A and Set B for 4 hours.

  • Readout: Measure TNF-alpha via ELISA.

Interpretation:

  • Synthetic: Set A and Set B should both show baseline (low) TNF-alpha.

  • Natural (Contaminated): Set A shows High TNF-alpha. Set B shows significantly reduced TNF-alpha (proving LPS was the driver).[1]

Protocol B: Mitochondrial Integrity (Seahorse XF)

Purpose: To confirm the loss of "uncoupling" activity found in the parent HSL.

  • Seed Cells: 20,000 cells/well (HUVEC or HeLa) in XF96 plates.

  • Injection Strategy:

    • Port A: 3-Oxododecanoate (Syn vs Nat) at 100 µM.

    • Port B: Oligomycin (ATP synthase inhibitor).

    • Port C: FCCP (Uncoupler - Positive Control).

  • Data Analysis:

    • If Synthetic 3-Oxododecanoate causes a drop in OCR (Oxygen Consumption Rate) >15% compared to Vehicle (DMSO), check for pH imbalances. Pure acid should be metabolically neutral in this short timeframe.

Part 4: Synthesis & Stability (Technical Note)

For researchers opting to synthesize the standard to ensure validity:

Synthesis Route (Simplified):

  • Acylation: React Meldrum's acid with decanoyl chloride in dichloromethane/pyridine.

  • Workup: Wash with dilute HCl to remove pyridine.

  • Alcoholysis: Reflux the acylated intermediate in ethanol to yield Ethyl 3-oxododecanoate.

  • Hydrolysis: Saponify with NaOH, then acidify to precipitate 3-oxododecanoic acid.

  • Critical Step: Recrystallize from hexane/ethyl acetate to remove unreacted fatty chains.

Stability Warning: Beta-keto acids are thermally unstable.

  • Storage: -80°C, desiccated.

  • Solvent: DMSO or Ethanol. Avoid aqueous buffers for long-term storage (spontaneous decarboxylation to 2-undecanone occurs over weeks at RT).

References

  • Kravchenko, V. V., et al. (2008). "Modulation of gene expression via disruption of NF-kappaB signaling by a bacterial small molecule." Science. Link

    • Context: Establishes the canonical activity of the parent HSL, serving as the baseline for comparing the acid metabolite.
  • Smith, R. S., et al. (2002). "P. aeruginosa quorum-sensing molecules are transported by the ABC transporter." Journal of Bacteriology. Link

    • Context: Discusses the transport and hydrolysis of HSLs to their acid forms.
  • Teplitski, M., et al. (2011). "Chemical inhibitors of bacterial quorum sensing." Methods in Molecular Biology. Link

    • Context: Provides protocols for separating HSLs from their degradation products and the importance of purity.
  • Williams, P., & Camara, M. (2009). "Quorum sensing and environmental adaptation in Pseudomonas aeruginosa: a tale of regulatory networks and multifunctional signal molecules." Current Opinion in Microbiology. Link

    • Context: Reviews the stability and degradation pathways of 3-oxo-C12-HSL into 3-oxododecano
  • Seahorse Bioscience. (2023). "Assessing Mitochondrial Toxicity in Drug Discovery." Agilent Technologies Application Notes. Link

    • Context: Standard protocols for validating mitochondrial respir

Sources

Validation

Comparative Validation Guide: 3-Oxododecanoate (3-OD) in Anti-Virulence Therapeutics

[1] Content Type: Technical Comparison & Validation Guide Target Audience: Drug Development Scientists, Microbiologists, and DMPK Researchers Focus: Validating the metabolic fate, safety profile, and signaling role of 3-...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Content Type: Technical Comparison & Validation Guide Target Audience: Drug Development Scientists, Microbiologists, and DMPK Researchers Focus: Validating the metabolic fate, safety profile, and signaling role of 3-Oxododecanoate (3-OD) as a stable breakdown product of the bacterial toxin 3-Oxo-C12-HSL.[1]

Executive Summary: The Pivot from Toxin to Metabolite

In the development of anti-virulence therapies targeting Pseudomonas aeruginosa, the primary strategy often involves Quorum Quenching (QQ) —enzymatically degrading the virulence factor N-(3-oxododecanoyl)-L-homoserine lactone (3-Oxo-C12-HSL) .[1]

The resulting metabolite is 3-Oxododecanoate (3-OD) (also known as 3-oxododecanoic acid).[1]

While 3-Oxo-C12-HSL is a potent cytotoxin and immune modulator, 3-OD has historically been viewed as an inert waste product.[1] However, recent data suggests 3-OD plays a distinct role in host metabolism and specific receptor signaling (e.g., GPR84).[1] This guide provides a framework to validate 3-OD’s formation, quantify its lack of cytotoxicity compared to its parent precursor, and assess its specific biological activity.[1]

Mechanistic Comparison: Toxin (HSL) vs. Metabolite (Acid)

To validate the role of 3-OD, one must contrast it against the molecule it replaces.[1] The following table summarizes the physicochemical and biological shifts that occur upon hydrolysis.

Table 1: Comparative Profile of 3-Oxo-C12-HSL and 3-Oxododecanoate[1]
Feature3-Oxo-C12-HSL (The Toxin) 3-Oxododecanoate (The Product) Validation Implication
Chemical Structure Intact Homoserine Lactone ringRing hydrolyzed to open chainLoss of lactone ring abolishes LasR binding.[1]
Stability pH-sensitive (degrades at pH > 7)Stable fatty acid intermediate3-OD is the preferred marker for long-term quantification.[1]
Primary Receptor Bacterial LasR / Host PPAR

Host GPR84 (Medium-chain FA receptor)Shift from gene regulation to metabolic signaling.[1]
Cytotoxicity High (Induces Apoptosis via mitochondrial pathway)Low / NegligiblePrimary safety endpoint for QQ drugs.[1]
Metabolic Fate Diffuses into host cells; modifies proteinsEnters Mitochondrial

-Oxidation
3-OD is processed as a fuel source (Fatty Acid).[1]

Biological Pathway Visualization[1]

The following diagram illustrates the conversion of the bacterial signal into a host metabolite and its divergent downstream effects.

G HSL 3-Oxo-C12-HSL (Bacterial Toxin) Enzyme Quorum Quenching Enzyme (Lactonase) HSL->Enzyme Hydrolysis Apoptosis Host Apoptosis (Mitochondrial Swelling) HSL->Apoptosis Induces LasR Bacterial Virulence (LasR Activation) HSL->LasR Activates OD 3-Oxododecanoate (3-OD) Enzyme->OD OD->Apoptosis No Effect OD->LasR Inert BetaOx Mitochondrial Beta-Oxidation OD->BetaOx Metabolic Flux GPR84 GPR84 Receptor (Immune Modulation) OD->GPR84 Signaling (Agonist)

Caption: Pathway divergence showing the detoxification of 3-Oxo-C12-HSL into 3-OD, shifting from apoptotic induction to metabolic processing.[1]

Experimental Protocols for Validation

Protocol A: Quantitative Validation via LC-MS/MS

Objective: Prove the stoichiometric conversion of HSL to 3-OD.

Scientific Rationale: 3-Oxo-C12-HSL spontaneously degrades at physiological pH.[1] To distinguish enzymatic conversion (efficacy) from spontaneous degradation, you must quantify the appearance of 3-OD, not just the disappearance of HSL.

  • Sample Preparation:

    • Incubate 10 µM 3-Oxo-C12-HSL with the candidate Lactonase enzyme in PBS (pH 7.[1]4) at 37°C.[1][2]

    • Quenching: At time points (0, 15, 30, 60 min), stop reaction with ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid. Note: Acidification stabilizes the remaining HSL.

    • Internal Standard: Spike with d3-Lauric Acid or 13C-3-Oxo-C12-HSL.[1]

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 2.1 x 50 mm.[1]

    • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) ACN + 0.1% Formic Acid.[1]

    • Gradient: 5% B to 95% B over 8 minutes.

    • Detection (MRM Mode):

      • 3-Oxo-C12-HSL: m/z 298.2

        
         102.1 (Positive Mode).[1]
        
      • 3-Oxododecanoate:[1][2][3][4][5][6] m/z 213.3

        
         59.0 (Negative Mode).[1] Critical: 3-OD ionizes better in negative mode due to the carboxylic acid.[1]
        
  • Data Analysis:

    • Plot the molar appearance of 3-OD against the disappearance of HSL.[1] A 1:1 correspondence validates the enzymatic mechanism.[1]

Protocol B: Safety Validation (Apoptosis & Cytotoxicity)

Objective: Confirm that 3-OD does not retain the apoptotic toxicity of the parent HSL.[1]

Scientific Rationale: 3-Oxo-C12-HSL triggers mitochondrial apoptosis in macrophages and epithelial cells.[1] Validating the safety of a Quorum Quenching drug requires proving the product (3-OD) is non-toxic.[1]

  • Cell Line: RAW 264.7 (Murine Macrophages) or HeLa cells.[1]

  • Treatment Groups:

    • Vehicle Control (DMSO < 0.1%).[1]

    • Positive Control: 3-Oxo-C12-HSL (50 µM and 100 µM).[1]

    • Test Group: 3-Oxododecanoate (50 µM and 100 µM).[1]

    • Metabolic Control: Dodecanoic Acid (C12:[1]0) (100 µM).[1][4]

  • Assay (Annexin V / PI):

    • Incubate cells for 24 hours.[1][4]

    • Stain with Annexin V-FITC (Early Apoptosis) and Propidium Iodide (Necrosis).[1]

    • Analyze via Flow Cytometry.[1]

  • Expected Result:

    • HSL Group: >30% Annexin V+ cells.[1]

    • 3-OD Group: <5% Annexin V+ cells (comparable to Vehicle).[1]

Protocol C: Biological Activity Check (GPR84 Activation)

Objective: Assess if 3-OD acts as an agonist for the Medium-Chain Fatty Acid Receptor (GPR84).[1]

Scientific Rationale: Recent studies indicate oxidized fatty acids can activate GPR84, promoting pro-inflammatory signals or enhancing T-cell responses.[1] This is a critical "off-target" check.

  • System: CHO-K1 cells overexpressing human GPR84.[1]

  • Readout: Calcium Flux (FLIPR assay) or cAMP inhibition (GPR84 is

    
     coupled).
    
  • Procedure:

    • Load cells with Fluo-4 AM (calcium indicator).[1]

    • Add 3-Oxododecanoate (titrate 1 µM to 100 µM).

    • Control: Use Sodium Decanoate (C10:0) as a known GPR84 agonist.[1]

  • Interpretation:

    • If 3-OD induces Calcium flux, it validates that the molecule is biologically active in the host, potentially aiding immune recruitment (a beneficial side effect) or inflammation (a potential risk).

Workflow Visualization

The following diagram details the validation workflow from sample generation to data output.

Workflow cluster_0 Phase 1: Enzymatic Reaction cluster_1 Phase 2: Analytical Validation cluster_2 Phase 3: Biological Validation Step1 Substrate: 3-Oxo-C12-HSL + Lactonase Enzyme Step2 Reaction: Hydrolysis (37°C, pH 7.4) Step1->Step2 Step3 Quench: Acidified ACN (Stops reaction, stabilizes HSL) Step2->Step3 LCMS LC-MS/MS Analysis (+/- Switching Mode) Step3->LCMS Quant Quantification: HSL Decay vs. 3-OD Formation LCMS->Quant Bio1 Apoptosis Assay (Annexin V/PI) Quant->Bio1 Bio2 GPR84 Activation (Calcium Flux) Quant->Bio2 Result1 Target: Non-Toxic Bio1->Result1 Safety Profile Result2 Target: GPR84 Agonist? Bio2->Result2 Signaling Role

Caption: Step-by-step workflow for validating 3-Oxododecanoate formation and biological impact.

References

  • Vertex Pharmaceuticals / NIH. (2020).[1] Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response.[1] PubMed.[1][2] Link

  • Frontiers in Immunology. (2020).[1] Human Single-chain Variable Fragments Neutralize Pseudomonas aeruginosa Quorum Sensing Molecule, 3O-C12-HSL, and Prevent Cells From the HSL-mediated Apoptosis.[1][5] Frontiers.[1][7] Link

  • MedChemExpress. GPR84 Receptor Information and Agonists. MedChemExpress.[1][7] Link

  • Adularia. (2025).[1][6][8] Bacteria-derived 3-hydroxydodecanoic acid induces a potent anti-tumor immune response via the GPR84 receptor.[1][6][8] PubMed.[1][2] Link

  • TMIC Li Node. Chemical Isotope Labeling LC-MS Metabolomics Analysis Report (3-Oxododecanoic acid detection). TMIC.[1] Link

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Oxododecanoate
Reactant of Route 2
Reactant of Route 2
3-Oxododecanoate
© Copyright 2026 BenchChem. All Rights Reserved.